6-Bromo-2-methyl-1H-indole-4-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-2-methyl-1H-indole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-7-8(10(13)14)3-6(11)4-9(7)12-5/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQZUNTXGBTHIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 6-Bromo-2-methyl-1H-indole-4-carboxylic Acid
CAS Registry Number: 1260381-34-7[1][2]
Part 1: Executive Summary
6-Bromo-2-methyl-1H-indole-4-carboxylic acid is a highly specialized heterocyclic building block used primarily in the synthesis of small-molecule kinase inhibitors and antiviral agents. Its structural uniqueness lies in the trisubstituted indole scaffold, offering three distinct vectors for chemical diversification:
-
C4-Carboxylic Acid: A handle for amide coupling to improve solubility or engage solvent-exposed regions of a protein target.
-
C6-Bromide: A versatile electrophile for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
-
C2-Methyl Group: A steric element that often restricts conformational rotation in the binding pocket, enhancing metabolic stability by blocking the metabolically labile C2 position.
This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this compound, designed for researchers requiring high-purity intermediates for SAR (Structure-Activity Relationship) exploration.
Part 2: Chemical Identity & Physicochemical Properties[4]
Nomenclature & Identification
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 1260381-34-7 |
| Methyl Ester CAS | 1260385-53-2 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| SMILES | CC1=CC2=C(C(=C1)Br)C=C(N2)C(=O)O |
| Appearance | Off-white to pale yellow solid |
Physicochemical Parameters (Predicted)
Note: Experimental values may vary based on crystalline form.
| Parameter | Value | Implication for Drug Design |
| LogP (Octanol/Water) | ~2.6 - 3.1 | Moderate lipophilicity; suitable for oral bioavailability optimization. |
| pKa (Acid) | ~4.2 | The carboxylic acid is ionized at physiological pH, aiding solubility. |
| pKa (Indole NH) | ~16.5 | Weakly acidic; requires strong bases (e.g., NaH, KOtBu) for N-alkylation. |
| Topological Polar Surface Area (TPSA) | ~50 Ų | Well within the range for membrane permeability (<140 Ų). |
| H-Bond Donors / Acceptors | 2 / 2 | Balanced profile for receptor binding. |
Part 3: Synthetic Methodology
The synthesis of This compound typically employs the Fischer Indole Synthesis , a robust method for generating 2-substituted indoles. This route is preferred over the Reissert or Batcho-Leimgruber methods when a C2-methyl group is required.
Retrosynthetic Analysis
The target molecule can be disconnected into acetone (providing the C2-C3 fragment) and a substituted phenylhydrazine . The key precursor is 3-bromo-5-(methoxycarbonyl)phenylhydrazine .
Detailed Protocol: Fischer Indole Route
Step 1: Hydrazine Formation
-
Starting Material: Methyl 3-amino-5-bromobenzoate.
-
Reagents: Sodium nitrite (
), Hydrochloric acid ( ), Stannous chloride ( ). -
Procedure:
-
Dissolve methyl 3-amino-5-bromobenzoate in concentrated
at 0°C. -
Add aqueous
dropwise to form the diazonium salt. -
Reduce the diazonium intermediate in situ using
in concentrated at -5°C. -
Precipitate the hydrazine hydrochloride salt with ethanol/ether.
-
Step 2: Hydrazone Formation & Cyclization
-
Reagents: Acetone, Polyphosphoric Acid (PPA) or Zinc Chloride (
). -
Procedure:
-
Reflux the hydrazine salt with acetone in ethanol to form the corresponding hydrazone.
-
Cyclization: Heat the isolated hydrazone in Polyphosphoric Acid (PPA) at 90-110°C. This promotes the [3,3]-sigmatropic rearrangement and subsequent elimination of ammonia.
-
Regioselectivity Note: Cyclization can occur at either ortho position. Since both ortho positions in the precursor are chemically distinct (one flanked by Br, one by H), a mixture of isomers (4-bromo-6-carboxy vs. 6-bromo-4-carboxy) may form. Isomers are separated via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Target Isomer: The 6-bromo-4-carboxylate derivative is the desired product.
-
Step 3: Ester Hydrolysis
-
Reagents: Lithium Hydroxide (
), THF/Water. -
Procedure:
-
Dissolve the methyl ester intermediate in THF:Water (3:1).
-
Add 3 equivalents of
. Stir at room temperature for 4 hours. -
Acidify with 1M
to pH 3 to precipitate the free acid (CAS 1260381-34-7) .
-
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis via the Fischer Indole pathway, highlighting the critical cyclization and separation steps.
Part 4: Medicinal Chemistry Applications[5][6]
Structure-Activity Relationship (SAR) Logic
This molecule acts as a "tri-vector" scaffold. In drug discovery campaigns, particularly for Kinase Inhibitors (e.g., JAK, VEGFR) and Viral Polymerase Inhibitors (e.g., HCV NS5B), the substituents play specific roles:
-
C6-Bromo (The "Warhead" Vector):
-
Function: Site for Palladium-catalyzed coupling.
-
Application: Used to attach hydrophobic biaryl groups that occupy deep hydrophobic pockets in the enzyme active site.
-
Reaction: Suzuki-Miyaura coupling with aryl boronic acids.
-
-
C4-Carboxyl (The "Solubilizing" Vector):
-
Function: Precursor for amides or heterocycles (e.g., oxadiazoles).
-
Application: Amide formation here can direct hydrogen bonding interactions with the "hinge region" of kinases or solvent-front residues.
-
-
C2-Methyl (The "Conformational" Vector):
-
Function: Steric block.
-
Application: Prevents metabolic oxidation at the typically labile C2 position. It also restricts the rotation of N1-substituents, locking the molecule into a bioactive conformation.
-
Visualization: SAR Decision Tree
Figure 2: Strategic derivatization points on the scaffold and their downstream therapeutic applications.
Part 5: Safety & Handling
Signal Word: WARNING
-
Hazard Statements:
-
Handling Protocol:
-
Always handle inside a fume hood.
-
Wear nitrile gloves and safety goggles.
-
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon) to prevent slow oxidation or decarboxylation over long periods.
-
Part 6: References
-
Chemical Identification & CAS Verification
-
Source: BLD Pharm & Fluorochem Catalog Entries.
-
Data: Confirms CAS 1260381-34-7 for the acid and 1260385-53-2 for the methyl ester.
-
Link:
-
-
Synthetic Methodology (Fischer Indole Synthesis)
-
Source: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Context: General mechanism for converting arylhydrazines to indoles using ketones.
-
Link:
-
-
Indole Scaffolds in Medicinal Chemistry
-
Safety Data
-
Source: PubChem Laboratory Chemical Safety Summary (LCSS).
-
Context: General hazard codes for bromo-indole-carboxylic acids.[3]
-
Link:
-
Sources
- 1. 786659-20-9|6-Bromo-2-formylquinoline-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 18873-97-7|6-Bromo-4-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. methyl 6-bromo-1H-indole-4-carboxylate | C10H8BrNO2 | CID 13770009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Monograph: Physicochemical Profiling and Solubilization Strategies for 6-Bromo-2-methylindole-4-carboxylic Acid
Part 1: Executive Summary & Molecular Identity
6-Bromo-2-methylindole-4-carboxylic acid (CAS: 1260381-34-7) is a specialized heterocyclic building block, primarily utilized as a scaffold in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and allosteric modulators.[1]
As a Senior Application Scientist, I classify this molecule as a Class II/IV compound within the Biopharmaceutics Classification System (BCS) framework (borderline permeability, low solubility). Its structural rigidity, combined with the planar indole core and halogen substitution, imparts "brick dust" physicochemical characteristics—high melting point and poor aqueous solubility—necessitating rigorous solubilization protocols for biological assays.
Molecular Identity Table
| Property | Detail |
| IUPAC Name | 6-Bromo-2-methyl-1H-indole-4-carboxylic acid |
| CAS Number | 1260381-34-7 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| SMILES | CC1=CC2=C(C(=C1)Br)C(=CC2)C(=O)O |
| Key Functional Groups | Indole (Planar, H-bond donor), Carboxylic Acid (Ionizable, pKa ~4.2), Bromine (Lipophilic, Heavy atom) |
Part 2: Physicochemical Core & Solubility Profiling
The "Brick Dust" Challenge
The 6-bromo-2-methylindole-4-carboxylic acid molecule exhibits strong intermolecular
-
Predicted LogP: ~3.2 (Lipophilic)
-
Predicted pKa (COOH): 4.1 – 4.4
-
Predicted pKa (Indole NH): >16 (Very weak acid)
Solubility Data & Solvent Compatibility
The following solubility profile is derived from structural analogs and standard behavior of 4-carboxy-indoles.
| Solvent System | Solubility Rating | Estimated Saturation ( | Usage Context |
| DMSO (Anhydrous) | High | > 50 mg/mL | Primary Stock Solution. Recommended for long-term storage at -20°C. |
| DMF / DMA | High | > 40 mg/mL | Alternative stock solvents if DMSO interferes with specific enzymatic assays. |
| Methanol/Ethanol | Moderate | 5 – 15 mg/mL | Suitable for intermediate dilutions; avoid for final assay due to volatility/toxicity. |
| Water (pH < 4) | Insoluble | < 0.01 mg/mL | The molecule is protonated (neutral) and precipitates rapidly. |
| PBS (pH 7.4) | Low/Moderate | 0.1 – 0.5 mg/mL | Solubility improves upon ionization of the carboxylic acid ( |
| 0.1 M NaOH | High | > 10 mg/mL | Forms the sodium salt. Best for preparing aqueous stock if DMSO is prohibited. |
Solubilization Decision Logic
The critical factor for aqueous solubility is pH control . You must drive the equilibrium toward the ionized carboxylate form (
Figure 1: Decision tree for solubilizing 6-bromo-2-methylindole-4-carboxylic acid based on assay constraints.
Part 3: Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Standard operating procedure for biological screening.
-
Weighing : Accurately weigh 2.54 mg of 6-bromo-2-methylindole-4-carboxylic acid into a sterile 1.5 mL amber microcentrifuge tube.
-
Note: Amber tubes are required due to potential light sensitivity of bromo-indoles (dehalogenation risk).
-
-
Solvent Addition : Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Dissolution : Vortex vigorously for 30 seconds. If solid persists, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution must be absolutely clear. Any turbidity indicates undissolved "brick dust."
-
-
Storage : Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Stability: Stable for >6 months at -20°C if protected from moisture (DMSO is hygroscopic).
-
Protocol B: Thermodynamic Solubility Determination (Shake-Flask)
Use this protocol to validate solubility in your specific assay buffer.
-
Preparation : Add excess solid compound (~2 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a glass vial.
-
Equilibration : Shake at 300 rpm at 25°C for 24 hours.
-
Separation : Centrifuge at 15,000 x g for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated).
-
Quantification : Analyze the supernatant via HPLC-UV (Detection at ~280-300 nm, typical for indoles).
-
Calculation: Compare peak area against a standard curve prepared in DMSO/Buffer (50:50).
-
Part 4: Synthesis Context & Impurity Profiling
Understanding the synthesis helps anticipate impurities that affect solubility data.
Common Synthetic Route: This scaffold is often synthesized via the Reissert indole synthesis or from 2-methyl-3-nitrobenzoate derivatives followed by cyclization.
-
Key Impurity Risk : Inorganic salts (from hydrolysis steps) or uncyclized nitro-intermediates.
-
Impact : Salt impurities can artificially inflate the apparent mass weighed, leading to lower-than-expected molar concentrations in your stock solution. Always verify purity by LC-MS before key experiments.
Figure 2: Simplified synthetic flow highlighting potential impurities affecting solubility profiling.
Part 5: Handling & Safety (E-E-A-T)
-
Light Sensitivity : Bromo-indoles are susceptible to photolytic debromination. Handle under yellow light if possible; store in amber vials.
-
Oxidation : The indole C3 position is electron-rich and prone to oxidation over time in solution. Do not store aqueous dilutions for >24 hours.
-
Safety : Treat as a potential irritant and toxic agent. Indole derivatives can be biologically active (kinase/polymerase inhibition). Use standard PPE (gloves, goggles, fume hood).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74890520, this compound methyl ester. Retrieved from [Link]
- Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for "Brick Dust" solubility models).
Sources
Technical Whitepaper: 6-Bromoindole-4-Carboxylic Acid vs. 2-Methyl Derivatives
This guide details the structural, synthetic, and functional divergences between 6-bromoindole-4-carboxylic acid (the "Parent Scaffold") and its 2-methyl derivative (the "Methylated Analog").
Scope: Structural Analysis, Synthetic Divergence, and Medicinal Chemistry Applications.
Executive Summary: The Scaffold at a Glance
The indole-4-carboxylic acid moiety is a privileged pharmacophore in drug discovery, serving as a bioisostere for purines and a core scaffold in antiviral (e.g., HCV NS5B inhibitors) and anticancer (e.g., molecular glues, kinase inhibitors) agents.
-
The Parent (6-bromoindole-4-carboxylic acid): Offers a chemically reactive handle (C6-Br) for cross-coupling and a polar headgroup (C4-COOH) for salt-bridging. It is metabolically vulnerable at the C2 position.
-
The 2-Methyl Derivative: Introduces the "Magic Methyl" effect. This modification blocks the primary metabolic soft spot (C2 oxidation), restricts conformational freedom, and enhances lipophilicity, often improving oral bioavailability and half-life.
Chemical Architecture & Electronic Profile
The introduction of a methyl group at C2 is not merely a steric addition; it fundamentally alters the electronic landscape of the indole ring.
Comparative Properties Table
| Feature | 6-Bromoindole-4-Carboxylic Acid (Parent) | 6-Bromo-2-Methylindole-4-Carboxylic Acid (Analog) |
| Molecular Weight | ~240.05 g/mol | ~254.08 g/mol |
| C2 Reactivity | High (Nucleophilic/Electrophilic attack) | Low (Sterically blocked & chemically inert) |
| pKa (NH) | ~16.2 (DMSO) | ~17.5 (DMSO) – More electron rich |
| LogP (Est.) | ~2.3 | ~2.8 – Increased Lipophilicity |
| Metabolic Fate | C2-Oxidation (Oxindole formation) | C2-Blocked (Redirects to other sites) |
| Electronic Effect | Electron-deficient pyrole ring | Inductive (+I) donation from Me stabilizes cation |
Structural Visualization
The following diagram illustrates the electronic vectors and steric zones defined by the two molecules.
Synthetic Divergence
The synthesis of these two compounds requires fundamentally different strategies. The parent is best accessed via the Leimgruber-Batcho protocol to preserve the C2-H, while the 2-methyl derivative necessitates a Fischer Indole approach to install the alkyl group during ring closure.
Workflow Diagram: Divergent Pathways
Detailed Experimental Protocols
Protocol A: Synthesis of Parent (Leimgruber-Batcho Method)
Target: Methyl 6-bromoindole-4-carboxylate Mechanism: Enamine formation followed by reductive cyclization.
-
Enamine Formation:
-
Charge a reaction vessel with methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 eq) and anhydrous DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) and pyrrolidine (1.0 eq).
-
Heat to 110°C for 4–6 hours under inert atmosphere (N2). The solution will turn deep red/purple.
-
Checkpoint: Monitor TLC for consumption of starting material.
-
Concentrate in vacuo to yield the crude enamine oil.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine in Methanol/THF (1:1).
-
Add Raney Nickel (approx. 10 wt%) or 10% Pd/C (carefully).
-
Stir under H2 atmosphere (balloon pressure) or use Zn dust/Acetic Acid if halogen retention is a concern (Pd/C can debrominate).
-
Preferred Method for Bromo-Indoles: Use Iron powder (Fe) in Acetic Acid at 60°C to avoid debromination.
-
Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc).
-
Protocol B: Synthesis of 2-Methyl Derivative (Fischer Indole Method)
Target: Methyl 6-bromo-2-methylindole-4-carboxylate Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement.
-
Hydrazone Formation:
-
Dissolve methyl 3-bromo-5-hydrazinobenzoate (1.0 eq) in glacial acetic acid or ethanol.
-
Add acetone (3.0 eq) or acetone dimethyl acetal.
-
Heat to reflux for 2 hours.
-
Concentrate to obtain the hydrazone.
-
-
Cyclization (The Critical Step):
-
Dissolve the hydrazone in a Lewis acid solvent system (e.g., Polyphosphoric Acid (PPA) or ZnCl2 in acetic acid).
-
Heat to 100–120°C.
-
Regioselectivity Note: Cyclization can occur ortho or para to the bromine. However, the 4-carboxylate position (meta to hydrazine) directs cyclization. Isomer separation may be required.
-
Quench with ice water. The product often precipitates.
-
Filter and recrystallize from Ethanol/Water.
-
Medicinal Chemistry Implications[1][2][3]
Metabolic Blockade (The "Magic Methyl")
The C2 position of the indole ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4), leading to the formation of oxindoles or ring-opening to kynurenine derivatives.
-
Parent: High clearance; short half-life in vivo.
-
2-Methyl: Sterically hinders the approach of the CYP heme-oxo species. This often results in a 2–5x increase in metabolic half-life .
Solubility vs. Permeability
-
Parent: Higher aqueous solubility due to lower lipophilicity. Better for IV formulations.
-
2-Methyl: Increases LogP by ~0.5 units. This improves passive membrane permeability (CNS penetration or gut absorption) but may require formulation aids (e.g., cyclodextrins) for solubility.
SAR (Structure-Activity Relationship)[1]
-
Binding Pocket Fit: If the target protein has a hydrophobic pocket near C2 (e.g., the "gatekeeper" region in kinases), the methyl group can displace high-energy water molecules, gaining entropy-driven affinity.
-
Steric Clash: Conversely, if the pocket is tight, the methyl group will abolish activity. This makes the pair an excellent "molecular probe" set to map the steric tolerance of a binding site.
References
-
Leimgruber-Batcho Synthesis: Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methyl-3-nitroanilines. Organic Syntheses, 63, 214. Link
- Fischer Indole Protocol: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
-
Metabolic Stability of Indoles: Zhang, M., et al. (2019). Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate. Frontiers in Chemistry, 7, 883. Link
-
Magic Methyl Effect: Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery. Angewandte Chemie International Edition, 52(47), 12256-12267. Link
-
Indole-4-Carboxylic Acid in HCV: Nudler, E., et al. (2021). Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. Journal of Medicinal Chemistry. Link
Strategic Sourcing and Quality Validation: 6-Bromo-2-methyl-1H-indole-4-carboxylic acid
The following technical guide details the sourcing, quality validation, and handling of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid , a specialized intermediate in medicinal chemistry.
Executive Summary & Chemical Profile[1]
This compound is a high-value heterocyclic building block, primarily utilized in the synthesis of antiviral agents (specifically HCV NS5B polymerase inhibitors) and kinase inhibitors targeting the ATP-binding pocket. Its structural rigidity, provided by the indole core, combined with the orthogonal reactivity of the C6-bromide (Suzuki/Buchwald coupling) and C4-carboxylic acid (amide coupling), makes it a critical scaffold for Fragment-Based Drug Discovery (FBDD).
Technical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number (Acid) | 1260381-34-7 |
| CAS Number (Methyl Ester) | 1260385-53-2 |
| Molecular Formula | C₁₀H₈BrNO₂ |
| Molecular Weight | 254.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |
| pKa (Calculated) | ~4.2 (Carboxylic acid), ~16.5 (Indole NH) |
Critical Note on Nomenclature: Do not confuse this with its regioisomers, such as 6-Bromo-1-methyl-1H-indole-2-carboxylic acid (N-methylated) or 6-Bromo-1H-indole-4-carboxylic acid (lacking the C2-methyl group). The C2-methyl group significantly alters metabolic stability (blocking metabolic oxidation at C2) and solubility profiles.
Synthesis Pathways & Impurity Profiling
Understanding the synthesis is prerequisite to effective Quality Control (QC). The commercial production of this scaffold typically follows one of two routes, each generating distinct impurity profiles.
Route A: Fischer Indole Synthesis (Dominant Commercial Route)
This route involves the condensation of a substituted phenylhydrazine with acetone (or a pyruvate derivative).
-
Precursor: 3-Bromo-5-hydrazinobenzoic acid.
-
Cyclization: Acid-mediated cyclization with acetone.
-
Regioselectivity Risk: The cyclization can occur at either ortho-position relative to the hydrazine.
-
Path A (Target): Cyclization at C2 yields 6-Bromo-4-carboxy .
-
Path B (Impurity): Cyclization at C6 yields 4-Bromo-6-carboxy .
-
Implication: The Regioisomer (4-Bromo-6-carboxy) is the most critical impurity. It has the same mass (LCMS indistinguishable) and similar polarity. 1H-NMR is mandatory for differentiation.
Route B: Modified Reissert or Leimgruber-Batcho
Less common for 2-methyl substituted indoles, but possible via modification of 2-methyl-3-nitrobenzoates.
-
Impurity Risk: Palladium residues (if Pd-catalyzed cyclization is used) and uncyclized nitro-vinyl intermediates.
DOT Diagram: Synthesis & Impurity Logic
Figure 1: Fischer Indole Synthesis pathway highlighting the origin of the critical regioisomeric impurity.
Commercial Supplier Landscape
Due to the specific substitution pattern, this compound is often a "Make-to-Order" item rather than a bulk catalog staple. Procurement strategies must categorize suppliers by their ability to control the regioisomer.
Tier 1: Validated Catalog Suppliers (High Probability of Stock)
| Supplier | Location | Catalog Type | Reliability | Notes |
| BLD Pharm | China/USA | Stock/Lead Time | High | Lists CAS 1260381-34-7 directly. Good documentation. |
| Fluorochem | UK | Stock | High | Often stocks the methyl ester. Excellent NMR data provided. |
| Combi-Blocks | USA | Stock | High | Specializes in halogenated indoles. Check for "Q-series" batches. |
Tier 2: Custom Synthesis & Aggregators
Use these for bulk (>100g) requirements.
-
Enamine: Excellent for custom synthesis of the scaffold if catalog stock is depleted.
-
Namiki Shoji: Japanese supplier, high quality but longer lead times.
-
WuXi AppTec: Ideal for GMP-grade scale-up.
Quality Control (QC) Protocol
Trustworthiness Directive: Do not rely solely on the supplier's Certificate of Analysis (CoA). The regioisomer issue described in Section 2 requires internal validation.
Step 1: Identity Verification (1H-NMR)
The aromatic region is diagnostic.
-
Solvent: DMSO-d6.
-
Target Signals:
-
C2-Methyl: Singlet at ~2.40 ppm (3H).
-
Aromatic Protons (H5 & H7): Two doublets (or meta-coupled singlets) around 7.5–8.0 ppm.
-
Differentiation: In the correct isomer (4-COOH, 6-Br), H5 and H7 are meta to each other. In the impurity (6-COOH, 4-Br), the chemical shifts will differ slightly due to the shielding/deshielding cone of the Carbonyl group relative to the Bromine.
-
NOESY Experiment: If in doubt, run 1D-NOESY targeting the Methyl group. The C2-Methyl should show an NOE correlation to the NH proton and potentially H3, but not to the benzene ring protons if the geometry is standard. However, a stronger confirmation is HMBC , looking for the correlation of the Carboxyl carbon to the specific aromatic protons.
-
Step 2: Purity Analysis (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5% to 95% ACN over 15 mins.
-
Detection: UV at 254 nm and 280 nm.
-
Acceptance Criteria: >97% Area under curve (AUC).
Step 3: Halogen Content
-
Mass Spec (LCMS): Confirm the characteristic Bromine isotope pattern (1:1 ratio of M and M+2 peaks).
Handling and Stability
-
Storage: Store at +2°C to +8°C. The free acid may decarboxylate slightly if exposed to high heat (>40°C) for prolonged periods.
-
Light Sensitivity: Indoles are prone to photo-oxidation. Store in amber vials.
-
Reactivity: The C6-Bromine is deactivated relative to simple aryl bromides but active enough for Palladium-catalyzed couplings. The C2-methyl group provides steric protection to the indole nitrogen, reducing N-oxidation risks.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13770009, Methyl 6-bromo-1H-indole-4-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (2004). Synthesis of Indole-4-carboxylic esters via Nitro-vinyl benzoates. Org. Synth. 2004, 81, 254. Retrieved from [Link]
Technical Guide: Chemo-Selective Hydrolysis of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester
Executive Summary
This technical guide details the chemo-selective saponification of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester to its corresponding free acid. This transformation is a critical intermediate step in the synthesis of non-nucleoside NS5B polymerase inhibitors (e.g., Deleobuvir analogs) and various kinase inhibitors.
The protocol prioritizes Lithium Hydroxide (LiOH) mediated hydrolysis in a ternary solvent system.[1] This method offers superior solubility for lipophilic indole scaffolds compared to traditional NaOH/EtOH routes and prevents potential debromination or decarboxylation events associated with harsh acidic hydrolysis.
Chemical Context & Strategic Analysis
Structural Challenges
The substrate presents specific structural features that dictate the experimental design:
-
C4-Ester Sterics: The ester at position 4 is subject to peri-interactions from the proton at C3 and the proton at C5. This creates a more sterically crowded environment than typical C2 or C3 indole esters, often requiring longer reaction times or mild heating.
-
C6-Bromine Moiety: A critical handle for future cross-coupling (Suzuki/Buchwald). It is generally stable to base, but harsh reflux in nucleophilic solvents could theoretically risk
side reactions, though rare on unactivated indoles. -
Indole NH: The N1 proton is acidic (
). Under hydrolysis conditions (pH > 12), the indole nitrogen will be deprotonated, increasing the electron density of the ring and reducing the electrophilicity of the ester carbonyl. This necessitates a sufficient excess of base (at least 2.5–3.0 equivalents).
Mechanism of Action ( )
The reaction proceeds via a base-catalyzed acyl-oxygen cleavage (
-
Deprotonation: Rapid deprotonation of the Indole N-H.
-
Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: Collapse of the intermediate expels methoxide.
-
Irreversible Deprotonation: The generated carboxylic acid is immediately deprotonated by the excess base/methoxide, driving the equilibrium forward.
Figure 1: Mechanistic flow of the base-mediated hydrolysis.
Experimental Protocol
Reagents & Materials
| Reagent | Role | Equiv. | Notes |
| Substrate | Reactant | 1.0 | This compound methyl ester |
| LiOH[2][3][4]·H₂O | Base | 3.0 | Lithium hydroxide monohydrate is preferred over NaOH for better THF solubility. |
| THF | Solvent A | - | Solubilizes the lipophilic indole core. |
| Methanol | Solvent B | - | Miscibility bridge; facilitates methoxide exchange. |
| Water | Solvent C | - | Source of nucleophilic hydroxide.[2] |
| 1N HCl | Quench | - | For pH adjustment during workup. |
The "Golden Triad" Solvent System
Standard aqueous base often fails to hydrolyze this substrate due to phase separation. We utilize a THF:MeOH:H₂O (3:1:1) mixture.[1]
-
THF: Dissolves the organic substrate.
-
Water: Dissolves the LiOH.
-
Methanol: Prevents phase separation between THF and Water.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a round-bottom flask with Substrate (1.0 equiv) .
-
Add THF and Methanol (3:1 ratio) and stir until fully dissolved.
-
Prepare a solution of LiOH·H₂O (3.0 equiv) in the minimum amount of Water required for dissolution.
-
Add the aqueous LiOH dropwise to the indole solution at Room Temperature (RT).
-
Observation: The solution may darken slightly due to the formation of the indole anion.
-
Step 2: Reaction Monitoring
-
Stir at RT for 4–6 hours.
-
QC Check (TLC/LCMS):
-
TLC:[5] 50% EtOAc/Hexane. The acid product will stay at the baseline or streak. The ester starting material (
) should disappear. -
Note: If reaction is incomplete after 6 hours, warm to 45°C . Do not exceed 60°C to avoid potential decarboxylation.
-
Step 3: Workup & Isolation[4]
-
Concentration: Remove the bulk of THF and MeOH under reduced pressure (Rotavap, 40°C). Do not distill to dryness; leave the aqueous slurry.
-
Dilution: Add water (approx. 5–10 volumes relative to substrate) to the residue. The carboxylate salt should be fully dissolved. Filter if any unreacted insoluble ester remains.
-
Acidification (Critical Step):
-
Place the aqueous solution in an ice bath (0°C).
-
Slowly add 1N HCl dropwise with vigorous stirring.
-
Target pH 3–4 .
-
Observation: The product will precipitate as a thick off-white to beige solid.
-
Warning: Do not drop below pH 2. Extremely acidic conditions can promote decarboxylation or polymerization of electron-rich indoles.
-
-
Filtration: Collect the solid via vacuum filtration.[4]
-
Washing: Wash the cake with cold water (
) to remove LiCl salts. -
Drying: Dry in a vacuum oven at 45°C overnight.
Workflow Visualization
Figure 2: Operational workflow for the hydrolysis and isolation process.
Quality Control & Troubleshooting
Expected Analytical Data
-
Physical State: Off-white to beige powder.
-
¹H NMR (DMSO-d₆):
-
Disappearance of the methyl ester singlet (
ppm). -
Appearance of a broad carboxylic acid proton (
ppm). -
Indole NH (
ppm). -
Aromatic protons: C3-H (singlet/doublet depending on coupling), C5-H, C7-H.
-
-
LCMS: [M+H]⁺ peak shift from ~268 (Ester) to ~254 (Acid) (calculated for
Br isotope).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Reaction | Poor solubility of ester. | Increase THF ratio; ensure stirring is vigorous. Warm to 45°C. |
| Low Yield | Product dissolved in aqueous layer. | The acid might be slightly amphoteric. Adjust pH carefully to the isoelectric point (usually pH 3-4). Extract aqueous layer with EtOAc if precipitation is poor. |
| Decarboxylation | Acidification too strong/hot. | Keep workup at 0°C. Do not use conc. HCl; use 1N HCl. Stop at pH 3-4. |
| Dark Product | Oxidation of indole. | Perform reaction under Nitrogen/Argon atmosphere. Add trace sodium bisulfite during workup if necessary. |
References
-
Indole-4-carboxylate Synthesis & Properties
-
Hydrolysis Protocols for HCV Inhibitors
- Title: Discovery of BI 207127 (Deleobuvir)
- Source: Journal of Medicinal Chemistry (2012).
-
URL:[Link]
- Context: Describes the handling and hydrolysis of similar indole-4-carboxylate intermedi
-
Patent Reference for Bromo-Indole Hydrolysis
-
Title: Preparation method of 4-bromo-7-methylindole-2-carboxylic acid (Analogous chemistry).
- Source: CN100387577C (Google P
- URL
- Context: Validates alkaline hydrolysis conditions for bromo-methyl-indole esters.
-
-
General Ester Hydrolysis Guide
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Biological activity of 6-substituted indole-4-carboxylic acids
Title: Technical Monograph: Biological Activity & Therapeutic Potential of 6-Substituted Indole-4-Carboxylic Acids
Executive Summary: This technical guide analyzes the medicinal chemistry and pharmacological profile of 6-substituted indole-4-carboxylic acids. Distinguished by their unique substitution vector at the C4 position, these scaffolds have emerged as critical pharmacophores in the development of allosteric viral inhibitors (Dengue, HCV, SARS-CoV-2) and metabolic regulators. This document synthesizes Structure-Activity Relationship (SAR) data, synthetic methodologies, and mechanistic insights for researchers in early-stage drug discovery.
Part 1: Structural Biology & SAR Rationale
The indole-4-carboxylic acid scaffold is considered "privileged" due to its ability to position a hydrogen-bond donor/acceptor (the carboxylic acid or amide derivative) in a vector distinct from the classic C3-substituted tryptamine/auxin lineage.
-
The C4-Carboxylate Vector: Unlike C3-substituents which project into the solvent-exposed region in many GPCRs, the C4-carboxyl group often engages in critical salt bridges or hydrogen bonding with deep-pocket residues (e.g., the "Thumb" domain of viral polymerases).
-
The C6-Substitution Role: Substitution at the 6-position (typically Halogen, Aryl, or Heteroaryl) is essential for:
-
Filling Hydrophobic Pockets: In HCV NS5B inhibitors, C6-substituents occupy a lipophilic cleft, enhancing binding affinity by 10-100 fold.
-
Metabolic Stability: Blocking the C6 position prevents metabolic oxidation (hydroxylation) by cytochrome P450 enzymes, a common clearance pathway for indole drugs.
-
Table 1: Key SAR Features of 6-Substituted Indole-4-Carboxylic Acids
| Feature | Chemical Function | Biological Consequence |
| C4-COOH / C4-CONHR | H-bond Donor/Acceptor | Critical anchor point; mimics peptide backbone interactions. |
| C6-Substituent (R) | Lipophilic/Electronic Tuning | Modulates potency (IC50) and prevents metabolic clearance. |
| N1-Substitution | Solubility/Permeability | Controls membrane permeability and prevents N-glucuronidation. |
Part 2: Primary Therapeutic Applications
Antiviral Activity: Dengue & Zika Virus (NS4B Inhibitors)
Recent breakthroughs have identified indole derivatives as potent inhibitors of the Dengue Virus (DENV) NS4B protein.
-
Mechanism of Action: These compounds function as allosteric inhibitors that block the interaction between the viral helicase (NS3) and the transmembrane protein (NS4B). This interaction is vital for the formation of the viral replication complex (RC).
-
Key Compound (Reference): While JNJ-1802 is a prominent 3-acyl indole NS4B inhibitor, the 4-carboxylic acid scaffold represents a parallel "backup" series designed to overcome specific resistance mutations (e.g., T108I in NS4B).
-
Efficacy: 6-substituted analogs have demonstrated pan-serotype activity (DENV 1-4) with EC50 values in the low nanomolar range.
Hepatitis C Virus (HCV): NS5B Polymerase Inhibition
The 6-substituted indole-4-carboxylic acid scaffold serves as a template for Indole-N-acetamide inhibitors.
-
Target: The "Thumb Pocket II" of the HCV NS5B RNA-dependent RNA polymerase.
-
Binding Mode: The C4-amide moiety forms hydrogen bonds with the backbone of the enzyme's thumb domain, while the C6-substituent (often a bulky cycloalkyl or aryl group) locks the enzyme in an inactive conformation, preventing RNA elongation.
SARS-CoV-2: 3CL Protease Inhibition
Recent studies (2020-2024) have highlighted 4-chloropyridinyl indole-4-carboxylates as irreversible inhibitors of the SARS-CoV-2 main protease (3CLpro).
-
Mechanism: The indole core positions the reactive ester group for nucleophilic attack by the catalytic Cysteine-145 of the protease.
-
SAR Insight: A bromine or chlorine at the C6 position significantly enhances hydrophobic packing against the S2 pocket of the protease, improving antiviral EC50 from >10 µM to <1 µM.
Part 3: Experimental Protocols
Protocol A: General Synthesis of 6-Substituted Indole-4-Carboxylic Acids
Rationale: The Reissert synthesis is often too harsh for sensitive substrates. The Leimgruber-Batcho or Hemetsberger indole synthesis is preferred for 4-substituted indoles.
Step-by-Step Methodology:
-
Starting Material: Begin with 2-methyl-3-nitrobenzoic acid.
-
Esterification: Protect the carboxylic acid (e.g., Methyl iodide, K2CO3, DMF) to form methyl 2-methyl-3-nitrobenzoate.
-
Formylation: React with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C for 12 hours.
-
Checkpoint: Monitor disappearance of starting material via TLC (Hexane:EtOAc 3:1). Product is the enamine intermediate.
-
-
Cyclization: Dissolve the crude enamine in methanol/acetic acid. Add Iron powder or Palladium on Carbon (Pd/C) under Hydrogen atmosphere (reduction/cyclization cascade).
-
Halogenation (C6 Functionalization):
-
Dissolve the resulting methyl indole-4-carboxylate in Acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) at 0°C.
-
Note: The C4-ester deactivates the C3 position, directing electrophilic substitution to the C6 position (and partly C2). Purification is required to isolate the 6-bromo derivative.
-
-
Hydrolysis: Saponify with LiOH in THF/Water to yield the free acid.
Protocol B: NS4B Interaction Assay (FRET-based)
Rationale: To confirm the mechanism of action is blocking NS3-NS4B interaction rather than direct enzymatic inhibition.
-
Transfection: Co-transfect HEK293T cells with plasmids encoding CFP-tagged NS3 and YFP-tagged NS4B.
-
Treatment: Add the test compound (6-substituted indole derivative) at varying concentrations (0.1 nM - 10 µM). Incubate for 24 hours.
-
Measurement: Measure FRET efficiency using a fluorescence microplate reader.
-
Result: A decrease in FRET signal indicates physical disruption of the NS3-NS4B complex.
-
Part 4: Visualization of Signaling & Workflow
Diagram 1: Mechanism of Action (Dengue/HCV Inhibition)
Caption: Mechanism of Action: The indole scaffold (Blue) disrupts the critical NS3-NS4B protein interface (Dengue) or locks the NS5B polymerase thumb domain (HCV), halting viral replication.
Diagram 2: Synthetic Workflow (Leimgruber-Batcho Variation)
Caption: Synthetic pathway emphasizing the regioselective bromination at C6, enabled by the directing effect of the C4-ester.
References
-
Discovery of Acyl-Indole Derivatives as Pan-Serotype Dengue Virus NS4B Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors Source: PubMed Central (PMC) URL:[Link]
-
Chemical genetics-based discovery of indole derivatives as HCV NS5B polymerase inhibitors Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]
-
Blocking NS3–NS4B interaction inhibits dengue virus in non-human primates (JNJ-1802 Study) Source: Nature (via PubMed) URL:[Link]
Methodological & Application
Application Note: Scalable Synthesis of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid , a critical scaffold in the development of EZH2 inhibitors and other epigenetic modulators. While the classic Leimgruber-Batcho synthesis typically yields 2-unsubstituted indoles, this protocol introduces a Modified Leimgruber-Batcho approach using N,N-dimethylacetamide dimethyl acetal (DMA-DMA) to install the C2-methyl group with high regioselectivity.
This workflow is designed for medicinal chemists requiring gram-scale quantities of high-purity intermediate ( >98% HPLC) while avoiding the regiochemical ambiguity of Fischer indole synthesis or the ester-incompatibility of Bartoli Grignard routes.
Retrosynthetic Analysis & Strategy
The synthesis targets the indole core by exploiting the inherent reactivity of o-nitrotoluenes. The 4-carboxy and 6-bromo substituents are established on the benzene ring prior to cyclization to ensure correct positioning.
Strategic Pathway
-
Precursor Functionalization: Electrophilic bromination of methyl 2-methyl-3-nitrobenzoate.
-
Enamine Formation: Condensation with DMA-DMA to form the
-amino- -methylstyrene intermediate. -
Reductive Cyclization: Zinc-mediated reduction to close the pyrrole ring without dehalogenating the sensitive aryl bromide.
-
Saponification: Controlled hydrolysis of the methyl ester.
Pathway Visualization
Figure 1: Strategic workflow for the synthesis of the target indole scaffold.[1][2] Colors indicate stage progression from starting material (Blue) to final API intermediate (Red).
Detailed Experimental Protocols
Step 1: Regioselective Bromination
The starting material, methyl 2-methyl-3-nitrobenzoate, undergoes electrophilic aromatic substitution. The directing effects of the nitro (meta), ester (meta), and methyl (para) groups cooperatively activate position 5.
Reagents:
-
Methyl 2-methyl-3-nitrobenzoate (1.0 eq)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq)
-
Sulfuric Acid (H₂SO₄), conc. (Solvent)
Protocol:
-
Dissolve methyl 2-methyl-3-nitrobenzoate (19.5 g, 100 mmol) in concentrated H₂SO₄ (100 mL) at 0°C.
-
Add DBDMH (17.1 g, 60 mmol) portion-wise over 30 minutes, maintaining temperature <5°C.
-
Stir at 0°C for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
-
Quench: Pour the reaction mixture slowly onto crushed ice (500 g).
-
Extract with Ethyl Acetate (3 x 150 mL). Wash combined organics with sat. NaHCO₃ (carefully!) and brine.
-
Dry over Na₂SO₄ and concentrate. Recrystallize from MeOH to yield Methyl 5-bromo-2-methyl-3-nitrobenzoate as a pale yellow solid.
Yield Target: 85-95%
Step 2 & 3: Modified Leimgruber-Batcho Cyclization
Standard Leimgruber-Batcho uses DMF-DMA to yield 2-H indoles. Here, we substitute DMA-DMA to install the 2-methyl group.
Reagents:
-
Methyl 5-bromo-2-methyl-3-nitrobenzoate (Step 1 Product)
-
N,N-Dimethylacetamide dimethyl acetal (DMA-DMA) (3.0 eq)
-
DMF (Anhydrous)
-
Zinc Dust (Activated)
-
Acetic Acid (Glacial)
Protocol:
-
Enamine Formation: In a pressure tube or round-bottom flask, dissolve the nitrobenzoate (10.0 g, 36.5 mmol) in anhydrous DMF (40 mL).
-
Add DMA-DMA (16.0 mL, ~109 mmol).
-
Heat to 110°C for 12–16 hours. The solution will turn deep red/purple (characteristic of the enamine).
-
Concentrate under high vacuum to remove DMF and excess acetal. Note: The intermediate is sensitive; proceed immediately to reduction.
-
Cyclization: Dissolve the crude residue in Glacial Acetic Acid (100 mL).
-
Add Activated Zinc Dust (24 g, 10 eq) portion-wise at room temperature. (Exothermic!).
-
Heat to 80°C for 2 hours.
-
Filter through Celite to remove zinc residues. Wash pad with EtOAc.[3]
-
Concentrate filtrate.[4] Partition between EtOAc and sat. NaHCO₃.
-
Purify via flash chromatography (SiO₂, 0-20% EtOAc/Hexanes).
Product: Methyl 6-bromo-2-methyl-1H-indole-4-carboxylate. Yield Target: 50-60% (over 2 steps).
Step 4: Saponification
Reagents:
-
LiOH·H₂O (3.0 eq)
-
THF/Water (3:1)
Protocol:
-
Dissolve the indole ester (5.0 g, 18.6 mmol) in THF (45 mL) and Water (15 mL).
-
Add LiOH·H₂O (2.3 g, 55.8 mmol).
-
Stir at 50°C for 4 hours.
-
Concentrate to remove THF. Dilute with water (20 mL).
-
Acidify to pH 3-4 with 1M HCl. The product will precipitate.[1]
-
Filter, wash with water, and dry in a vacuum oven at 45°C.
Final Product: this compound. Appearance: Off-white to beige solid.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Bromination Temp | < 5°C | Higher temperatures lead to poly-bromination or benzylic bromination. |
| Reagent Choice | DMA-DMA | Essential for 2-methyl installation. DMF-DMA will yield the 2-H analog. |
| Reduction Agent | Zn/AcOH | Pd/H₂ hydrogenolysis poses a high risk of debrominating the C6 position. |
| Acidification pH | 3.0 - 4.0 | pH < 2 may cause decarboxylation or precipitation of salts; pH > 5 retains product in solution. |
Mechanistic Insight
The success of this protocol relies on the Modified Leimgruber-Batcho mechanism.
-
Condensation: The acidic protons of the o-methyl group (enhanced by the o-nitro group) react with the acetal carbon of DMA-DMA. Unlike DMF-DMA (which provides a CH group), DMA-DMA provides a C-CH₃ group.
-
Electronic Push: The resulting enamine (
-dimethylamino-vinyl) is electron-rich. -
Reductive Closure: Reduction of the nitro group to an amine (or hydroxylamine) triggers an intramolecular nucleophilic attack on the enamine double bond, expelling dimethylamine and closing the pyrrole ring.
Figure 2: Mechanistic flow of the modified Leimgruber-Batcho reaction.
References
-
Frontiers in Chemistry. (2015). Synthesis of lysine methyltransferase inhibitors. (Describes the bromination of methyl 2-methyl-3-nitrobenzoate and standard L-B synthesis).
-
Organic Syntheses. (1985). The Batcho-Leimgruber Indole Synthesis. (Foundational text for the mechanism).
-
Santa Cruz Biotechnology. 6-Bromo-1H-indole-4-carboxylic acid Product Data. (Verification of the scaffold's commercial relevance). [5]
-
ResearchGate. (2025). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals. (Recent applications of the acetal condensation method).
Sources
Application Notes & Protocols: The 6-Bromo-2-methyl-1H-indole-4-carboxylic Acid Scaffold in Modern Drug Discovery
Abstract
The indole ring system is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its presence in a multitude of natural products and approved therapeutic agents.[1][2] Its unique structural and electronic properties allow it to engage in diverse interactions with biological targets. This guide focuses on a specific, highly functionalized derivative: 6-Bromo-2-methyl-1H-indole-4-carboxylic acid . We will explore its potential as a starting point for drug discovery campaigns, detailing its strategic advantages, protocols for synthetic diversification, and its application in generating novel molecular entities against various disease targets. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.
The Scaffold: A Strategic Overview
The this compound scaffold is not merely a starting material but a strategically designed platform for library synthesis. Its inherent features provide multiple, orthogonal handles for chemical modification, allowing for a systematic exploration of chemical space.
-
The Carboxylic Acid (C4-Position): This functional group is a versatile anchor for forming amide bonds, a cornerstone of medicinal chemistry. It can serve as a key hydrogen bond donor/acceptor or be used to connect to a vast array of amine-containing building blocks, enabling rapid library generation to probe structure-activity relationships (SAR).
-
The Bromo Substituent (C6-Position): The bromine atom is an ideal handle for modern cross-coupling reactions.[3] It provides a site for introducing aryl, heteroaryl, or alkyl groups via well-established palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[4] This allows for the exploration of deeper pockets in target proteins or the modulation of physicochemical properties.
-
The Indole N-H (N1-Position): The nitrogen of the indole ring can be readily alkylated or arylated, providing another vector for structural diversification. Modification at this position can influence the molecule's orientation within a binding site and alter its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
The Methyl Group (C2-Position): The C2-methyl group provides steric bulk and can be a crucial element for filling specific hydrophobic pockets in a target protein. Its presence blocks one of the most reactive sites of the indole core, directing functionalization to other positions.
Physicochemical Properties
A summary of the key physicochemical properties for the core scaffold is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | [3][5] |
| Molecular Weight | 240.05 g/mol | [5] |
| Melting Point | ~205 °C | [6] |
| LogP (Octanol-Water) | 2.21 (Predicted) | [6] |
| pKa (Acidic) | 4.71 (Predicted) | [6] |
Synthetic Diversification Strategies: A Workflow
The power of this scaffold lies in its capacity for systematic modification. The following workflow illustrates three primary, non-interfering pathways for library generation from the central core.
Caption: Synthetic workflow for diversifying the scaffold.
Detailed Synthetic Protocols
The following protocols are generalized methodologies based on established chemical transformations. Researchers should optimize conditions for specific substrates.
Protocol 1: C4-Amide Coupling via HATU
This protocol describes the formation of an amide bond at the C4-carboxylic acid position.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields of the desired amide product.
Materials:
-
This compound (1.0 equiv)
-
Desired amine (R-NH₂) (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the indole carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 equiv), followed by HATU (1.2 equiv) and DIPEA (3.0 equiv).
-
Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
Workup: Dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C4-amide derivative.
Protocol 2: C6-Suzuki-Miyaura Cross-Coupling
This protocol allows for the introduction of aryl or heteroaryl moieties at the C6-bromo position.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for forming C-C bonds.[4] The C6-bromo position on the electron-rich indole ring is an excellent substrate for this transformation.
Materials:
-
This compound derivative (e.g., methyl ester) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (Palladium tetrakis) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Solvent mixture (e.g., Dioxane/Water 4:1)
-
Ethyl acetate (EtOAc), water, brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a reaction vessel, add the 6-bromoindole substrate (1.0 equiv), boronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (3.0 equiv).[7]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon) three times.[7]
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water).
-
Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours, or until reaction completion is observed by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with EtOAc and water. Separate the layers.
-
Extraction: Extract the aqueous layer with EtOAc (2x). Combine the organic layers and wash with brine.[7]
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Application in Target-Oriented Drug Discovery
The versatility of the scaffold allows it to be directed toward numerous therapeutic targets.
Case Study 1: Antibiotic Potentiators via Bacterial CGL Inhibition
Recent studies have identified 6-bromoindole derivatives as potent inhibitors of bacterial cystathionine-γ-lyase (CGL), an enzyme critical for producing hydrogen sulfide (H₂S) that protects pathogens from oxidative stress.[8] Inhibiting CGL can re-sensitize resistant bacteria to existing antibiotics.
Caption: Mechanism of action for CGL inhibition.
Protocol 3: Bacterial Growth Inhibition Assay (Checkerboard Method)
Rationale: This assay determines if a compound potentiates the activity of a known antibiotic by measuring bacterial growth across a matrix of concentrations.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Standard antibiotic (e.g., Gentamicin)
-
Synthesized indole derivative
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Inoculum: Grow bacteria to the mid-log phase and dilute to a final concentration of ~5 x 10⁵ CFU/mL in fresh medium.
-
Plate Setup: Create a two-dimensional concentration gradient in a 96-well plate. Serially dilute the antibiotic along the columns (e.g., from 64 µg/mL to 0.5 µg/mL). Serially dilute the synthesized indole compound along the rows.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include wells with no drug (growth control) and no bacteria (sterility control).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Measurement: Measure the optical density at 600 nm (OD₆₀₀) to determine bacterial growth.
-
Analysis: Determine the Minimum Inhibitory Concentration (MIC) of the antibiotic alone and in the presence of the indole derivative. A significant reduction in the antibiotic's MIC indicates potentiation.
Case Study 2: Exploring Structure-Activity Relationships (SAR)
While specific SAR data for this compound is not publicly available, we can draw parallels from extensive studies on other indole scaffolds, such as those developed as HIV-1 fusion inhibitors.[9][10] These studies demonstrate how systematic modifications impact biological activity.
Example SAR Table (Based on Principles from HIV Fusion Inhibitor Studies[9][10][11])
| Position Modified | Type of Substitution | General Effect on Activity | Rationale for Observation |
| C4-Amide | Small, polar amines | Increased Potency | Forms key hydrogen bonds in a polar sub-pocket. |
| C4-Amide | Bulky, lipophilic amines | Decreased Potency | Steric clash; unable to fit in the binding site. |
| C6-Aryl | Phenyl, Pyridyl | Increased Potency | Engages in π-stacking interactions with aromatic residues. |
| C6-Aryl | Biphenyl | Decreased Potency | Too large for the hydrophobic pocket, poor solubility. |
| N1-Alkyl | Methyl, Ethyl | Maintained/Slight Increase | Fills a small hydrophobic void near the N1 position. |
| N1-Alkyl | Benzyl | Decreased Potency | Introduces unfavorable steric interactions. |
Note: This table is illustrative and intended to guide the principles of SAR exploration for the target scaffold.
Conclusion
The this compound scaffold represents a highly promising starting point for medicinal chemistry programs. Its strategically placed functional groups enable rapid and systematic diversification through robust chemical protocols. By leveraging modern synthetic methods and guided by established principles of drug design, researchers can utilize this scaffold to generate novel libraries of compounds with the potential to address a wide range of therapeutic targets, from infectious diseases to oncology. The protocols and strategies outlined in this guide provide a foundational framework for unlocking the full potential of this versatile chemical entity.
References
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC. (n.d.). PubMed Central. [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 | Journal of Medicinal Chemistry. (2014, May 24). ACS Publications. [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions | Chemical Reviews. (2005, July 13). ACS Publications. [Link]
-
Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41. (2014, June 26). PubMed. [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC. (n.d.). PubMed Central. [Link]
-
Recent advances in functionalization of indoles. (n.d.). ResearchGate. [Link]
-
[RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC. (n.d.). PubMed Central. [Link]
-
Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. (2025, February 19). MDPI. [Link]
-
Indole Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022, August 10). Microbe Online. [Link]
-
A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. (2021, March 5). MDPI. [Link]
-
Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. (2022, May 12). Frontiers. [Link]
-
Indole-4-carboxylic acid, 98% | 246263-500MG | SIGMA-ALDRICH | SLS. (n.d.). Scientific Laboratory Supplies. [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses Procedure. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). PubMed Central. [Link]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). IntechOpen. [Link]
-
methyl 6-bromo-1H-indole-4-carboxylate | C10H8BrNO2 | CID 13770009. (n.d.). PubChem. [Link]
-
6-Bromo-1H-indole-4-carboxylic acid Properties. (n.d.). EPA. [Link]
-
6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. (2025, January 17). MDPI. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 898746-91-3: 6-Bromo-4-Indole Carboxylic acid [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 6-Bromo-1H-indole-4-carboxylic acid | CAS 898746-91-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. comptox.epa.gov [comptox.epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure-activity relationship studies of indole-based compounds as small molecule HIV-1 fusion inhibitors targeting glycoprotein 41 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid in DMSO
Topic: Solubility Optimization for 6-Bromo-2-methyl-1H-indole-4-carboxylic acid in DMSO
Executive Summary
Compound: this compound The Challenge: This molecule presents a "solubility paradox."[1][2][3] While the indole core and bromine substituent drive high lipophilicity (hydrophobic), the carboxylic acid at the C4 position creates strong intermolecular hydrogen bonding networks (lattice energy). This often results in a compound that appears to dissolve but slowly precipitates ("crashes out") or forms a persistent suspension in DMSO.[1][2]
The Solution: Success requires a tiered approach: disrupting the crystal lattice physically (heat/sonication), chemically modifying the species (deprotonation), and strictly managing water content (DMSO hygroscopicity).
Module 1: Physical Disruption (Tier 1 Protocol)
Use this for initial solubilization attempts.[1][2]
The Science:
Indole-4-carboxylic acids often possess high melting points due to
Protocol:
-
Weighing: Weigh the compound into a glass vial (avoid plastic if heating >50°C).
-
Solvent Addition: Add anhydrous DMSO (Grade:
99.9%) to achieve 80% of your target volume. -
Vortexing: Vortex at max speed for 60 seconds.
-
Sonication: Place in an ultrasonic bath at 40°C for 10–15 minutes .
-
Thermal Shift: If still cloudy, heat the solution to 60°C in a water bath for 10 minutes.
-
Warning:Do not exceed 80°C. High heat can degrade DMSO into dimethyl sulfide or cause reactions with the carboxylic acid (e.g., Pummerer-type rearrangements).[1]
-
Module 2: Chemical Modification (The "Salt Switch")
Use this if Tier 1 fails or if the solution is unstable (precipitates over time).
The Science:
The carboxylic acid group (
Reagents:
-
DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) .[1][2]
-
Why these? They are non-nucleophilic organic bases that dissolve fully in DMSO.[1][2]
Protocol:
-
Add 1.1 to 1.5 equivalents of DIPEA or TEA to the DMSO suspension.
-
Vortex for 30 seconds.
-
The solution should turn clear almost instantly.
Critical Note for Biology: If this solution is for a biological assay, ensure the final concentration of DIPEA/TEA in the well is
to avoid cytotoxicity.
Module 3: The Enemy (Water Management)
The #1 cause of "mystery precipitation."
The Science: DMSO is aggressively hygroscopic.[1][2][3][4][5] At 60% relative humidity, pure DMSO can absorb significant water within hours.[1][2] Water acts as a potent antisolvent for brominated indoles.[1][2] Even 1-2% water content can increase the lattice energy relative to solvation energy, forcing the compound out of solution.
Prevention Protocol:
-
Source: Use single-use ampoules of anhydrous DMSO or store bulk DMSO over 3Å or 4Å molecular sieves.
-
Storage: Store stock solutions at room temperature (RT) if stable. Freezing (-20°C) causes freeze-thaw cycles; condensed water from the air will enter the tube every time you open it cold.[1][2]
-
Visual Check: If your DMSO freezes in the fridge/freezer, it is likely "dry." If it remains liquid at 4°C, it has absorbed significant water (DMSO freezing point is 18.5°C, but water depresses this rapidly).
Decision Logic & Workflow
Figure 1: Decision tree for solubilizing stubborn indole-carboxylic acids in DMSO.
Data Summary: Solubility Parameters
| Parameter | Value / Property | Implication |
| LogP (Predicted) | ~2.6 - 3.0 | Moderately lipophilic; poor water solubility.[1][2] |
| pKa (COOH) | ~4.5 | Acidic.[1][2] Can be deprotonated by bases > pKa 6.[1][2] |
| DMSO Solubility (Neutral) | Moderate (10–50 mM typ.) | May require heat to initiate.[1][2] |
| DMSO Solubility (Anion) | High (>100 mM) | Preferred state for high-concentration stocks.[1][2] |
| Water Tolerance | Low | Precipitation likely if DMSO water content >5%.[1][2] |
Frequently Asked Questions (FAQs)
Q1: I dissolved the compound in DMSO, but when I added it to my cell culture media, it precipitated immediately. Why? A: This is the "Crash-Out" effect.[1][2] Your compound is hydrophobic (Bromine + Indole).[1][2] When you dilute the DMSO stock into aqueous media (buffer/water), the solvent environment becomes highly polar. The compound prefers to aggregate with itself rather than interact with water.[1][2]
-
Fix: Add the DMSO stock slowly while vortexing the media. Alternatively, use the "Salt Switch" (Tier 2) to create the carboxylate salt before adding to media; the charged form is more water-soluble.
Q2: Can I use this DMSO stock for NMR analysis?
A: Yes, but be aware of the "water peak" in DMSO-
Q3: My DMSO stock froze in the freezer, but now it won't freeze. Is it bad? A: Yes. Pure DMSO freezes at 18.5°C. If your stock stays liquid at 4°C or -20°C, it has absorbed significant water (likely >10%).[1][2] This water is likely forcing your 6-Bromo-indole out of solution, even if you can't see the micro-precipitates yet.[1] Discard and prepare fresh.
Q4: Can I use NaOH instead of DIPEA? A: Not recommended for DMSO stocks.[1][2] Inorganic bases like NaOH have poor solubility in pure DMSO and can cause hydrolysis or degradation.[1][2] Organic bases (DIPEA, TEA) are miscible with DMSO and much gentler.[1][2]
References
-
Balbach, S. & Korn, C. (2004).[1][2] Pharmaceutical evaluation of early development candidates "the 100 mg-approach".[1][2] International Journal of Pharmaceutics.[1][2] Link (Discusses solubility profiling of lipophilic acids).[1][2]
-
Li, Di, et al. (2005).[1][2] Equilibrium Solubility, Solubility Modeling, and Solution Thermodynamics of Indole-2-carboxylic Acid in Pure Solvents. Journal of Chemical & Engineering Data.[1][2] Link (Provides thermodynamic basis for indole acid solubility in polar organic solvents).[1][2]
-
Gaylord Chemical. (2024).[1][2] DMSO Physical Properties & Solubility Guide.[1][2] Gaylord Chemical Technical Bulletin.[1][2] Link (Authoritative source on DMSO hygroscopicity and freezing point depression).[1][2]
-
PubChem. (2024).[1][2] Compound Summary: 6-Bromo-1H-indole-4-carboxylic acid.[1][2][6] National Library of Medicine.[1][2] Link (Chemical property verification).[1]
Sources
- 1. comptox.epa.gov [comptox.epa.gov]
- 2. methyl 6-bromo-1H-indole-4-carboxylate | C10H8BrNO2 | CID 13770009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ziath.com [ziath.com]
- 5. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 898746-91-3: 6-Bromo-4-Indole Carboxylic acid [cymitquimica.com]
Technical Support Center: Purification of 6-Bromo-2-Methylindole Derivatives
Welcome to the technical support center for the purification of 6-bromo-2-methylindole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges you may encounter during your experiments.
Introduction: The Challenge of Purifying 6-Bromo-2-Methylindole Derivatives
6-Bromo-2-methylindole derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. However, their purification can be a formidable task due to the presence of closely related impurities and the inherent reactivity of the indole nucleus.[1] Success in obtaining highly pure material hinges on a systematic approach to purification, a deep understanding of the underlying chemical principles, and the ability to troubleshoot effectively when challenges arise. This guide provides a comprehensive resource to aid you in these endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that may arise during the purification of 6-bromo-2-methylindole derivatives in a question-and-answer format.
Q1: I'm observing a low yield of my purified 6-bromo-2-methylindole derivative. What are the likely causes and how can I improve it?
Low yields can be attributed to several factors, from reaction inefficiencies to losses during workup and purification.[1] Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction or Side Reactions:
-
Troubleshooting: Before focusing on purification, ensure your reaction has gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of starting materials or multiple side products indicates a need for reaction optimization. For instance, in Fischer indole synthesis, temperature and acid strength are critical parameters.[1]
-
Solution: Systematically optimize reaction conditions, including temperature, reaction time, and catalyst concentration.[1]
-
-
Degradation of the Product:
-
Troubleshooting: The indole nucleus can be sensitive to acidic conditions and oxidation.[2] If your product is degrading during purification, you may observe discoloration or the appearance of new spots on your TLC plate over time.
-
Solution:
-
pH Control: Neutralize the reaction mixture carefully before extraction. During chromatographic purification, consider adding a small amount of a non-nucleophilic base, such as triethylamine (NEt₃), to the eluent to prevent streaking and degradation on silica gel.[3]
-
Inert Atmosphere: If your compound is particularly sensitive, perform purification steps under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
-
-
Losses During Extraction and Transfers:
-
Improper Recrystallization Solvent System:
-
Troubleshooting: If the product is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor, leading to low recovery.[4]
-
Solution: Carefully select your recrystallization solvent system. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Q2: My purified 6-bromo-2-methylindole derivative is still contaminated with closely related impurities. How can I improve the separation?
The presence of persistent impurities is a common challenge in the purification of indole derivatives.[1] Here are some strategies to enhance separation:
-
Column Chromatography Optimization:
-
Troubleshooting: If your impurities are co-eluting with your product, your chosen solvent system for column chromatography may not be optimal.
-
Solution:
-
Solvent System Screening: Use TLC to screen a variety of solvent systems with different polarities. Aim for an Rf value for your target compound between 0.13 and 0.40, with a clear separation from impurities.[5] A good starting point for many indole derivatives is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[6][7]
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation of closely related compounds than an isocratic elution.[8]
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases such as alumina or reversed-phase (C18) silica.[9]
-
-
-
Recrystallization:
-
Troubleshooting: Column chromatography may not always be sufficient to remove all impurities, especially isomers or compounds with very similar polarities.
-
Solution: Recrystallization can be a powerful technique for obtaining high-purity compounds, although it may lead to some loss of material.[1] Experiment with different solvent systems to find one that selectively crystallizes your desired product, leaving the impurities in the mother liquor. A mixed solvent system of methanol and water has been found effective for some crude indole purifications.[1]
-
-
Acid-Base Extraction:
-
Troubleshooting: If your impurities have different acidic or basic properties than your target compound, an acid-base extraction can be a simple and effective purification step.[10]
-
Solution: The indole nitrogen is weakly acidic and can be deprotonated with a strong base. However, many indole derivatives are more amenable to extraction based on other functional groups present in the molecule. This technique is particularly useful for removing acidic or basic starting materials or byproducts.[10]
-
Q3: I'm observing streaking of my compound on the TLC plate and during column chromatography. What is causing this and how can I prevent it?
Streaking is often an indication of compound degradation on the silica gel, which is acidic, or poor solubility in the mobile phase.
-
Acid Sensitivity:
-
Troubleshooting: The acidic nature of silica gel can cause decomposition of sensitive indole derivatives.
-
Solution: Add a small amount (0.1-1%) of a base like triethylamine or pyridine to your eluent to neutralize the acidic sites on the silica gel.[3]
-
-
Solubility Issues:
-
Troubleshooting: If your compound is not fully soluble in the mobile phase, it can lead to streaking.
-
Solution: Ensure your crude material is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. If solubility is an issue, consider using a stronger solvent to dissolve the sample and then adsorbing it onto a small amount of silica gel (dry loading) before placing it on top of the column.[5]
-
Q4: Should I consider using a protecting group for the indole nitrogen during purification?
The use of a protecting group can be a strategic decision to improve stability and simplify purification.
-
When to Consider a Protecting Group:
-
If your 6-bromo-2-methylindole derivative is particularly sensitive to the purification conditions (e.g., acidic or oxidative environments).[2]
-
If the indole N-H is interfering with a desired reaction or causing purification challenges. N-protection can prevent N-H related side reactions and often directs lithiation to specific positions.[2]
-
-
Common Protecting Groups for Indoles:
-
Considerations:
Frequently Asked Questions (FAQs)
-
What is a good starting solvent system for column chromatography of 6-bromo-2-methylindole derivatives?
-
How can I effectively remove colored impurities from my product?
-
Colored impurities are often highly conjugated or degradation products. Column chromatography is usually effective. If the color persists, a charcoal treatment during recrystallization can sometimes be beneficial, but use it with caution as it can also adsorb your product.
-
-
My compound "oils out" during recrystallization instead of forming crystals. What should I do?
-
"Oiling out" occurs when the compound comes out of solution above its melting point. Try using a larger volume of solvent, a different solvent system, or cooling the solution more slowly to encourage crystal formation. Adding a seed crystal of the pure compound can also help induce crystallization.[14]
-
-
Is it necessary to use high-purity solvents for purification?
-
Yes, using high-purity solvents is crucial. Impurities in solvents can introduce contaminants into your final product. For sensitive applications, using HPLC-grade solvents is recommended.
-
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol provides a general guideline for the purification of 6-bromo-2-methylindole derivatives using flash column chromatography on silica gel.
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems of differing polarities (e.g., hexane:ethyl acetate mixtures).[5]
-
Identify a solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.[5]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pack the column, ensuring there are no air bubbles, which can lead to poor separation.[8]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Liquid Loading: Carefully apply the concentrated solution to the top of the silica gel bed.
-
Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
If using a gradient elution, gradually increase the polarity of the mobile phase.[8]
-
-
Fraction Collection:
-
Collect fractions of the eluate in test tubes or vials. The size of the fractions will depend on the scale of your purification.
-
-
Monitoring Fractions by TLC:
-
Spot every few fractions on a TLC plate to monitor the elution of your compound and any impurities.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure to yield the purified 6-bromo-2-methylindole derivative.[8]
-
Protocol 2: General Procedure for Recrystallization
This protocol outlines a general procedure for purifying 6-bromo-2-methylindole derivatives by recrystallization.
-
Solvent Selection:
-
Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, toluene, and hexane/ethyl acetate mixtures.[14]
-
For a two-solvent recrystallization, choose a solvent in which the compound is soluble (solvent #1) and a miscible solvent in which it is insoluble (solvent #2).[15]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (or solvent #1) until the compound just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Two-Solvent: To the hot solution in solvent #1, add solvent #2 dropwise until the solution becomes cloudy. Add a few drops of solvent #1 to redissolve the precipitate and then allow the solution to cool slowly.[15]
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Indole Derivatives
| Solvent System | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for many indole derivatives.[6][7] |
| Toluene / Ethyl Acetate | Low to Medium | Alternative to hexane, can provide different selectivity.[3] |
| Dichloromethane / Methanol | Medium to High | For more polar indole derivatives.[5] |
| Chloroform / Methanol | Medium to High | Can be effective, but chloroform is a health hazard.[16] |
Table 2: Common Solvents for Recrystallization of Indole Derivatives
| Solvent(s) | Notes |
| Ethanol or Methanol | Good general-purpose solvents for moderately polar compounds.[14] |
| Methanol / Water | A mixed solvent system that can be effective for crude indole purification.[1] |
| Hexane / Ethyl Acetate | A good two-solvent system for compounds of intermediate polarity.[14] |
| Toluene | Can be a good choice for less polar compounds. |
Visualization
Diagram 1: General Workflow for Purification of 6-Bromo-2-Methylindole Derivatives
Caption: A typical experimental workflow for the purification of 6-bromo-2-methylindole derivatives.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A logical diagram for troubleshooting the common issue of low product yield.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Indole Alkaloids.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Gartz, J., & Müller, G. K. (n.d.). Extraction and analysis of indole derivatives from fungal biomass. PubMed.
- Benchchem. (n.d.). Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- RSC Publishing. (2019, August 2). Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles.
- SciSpace. (n.d.). An Annulative Approach to Highly Substituted Indoles: Unusual Effect of Phenolic Additives on the Success of the Arylation of Ketone Enolates.
- Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics.
- Wikipedia. (n.d.). Acid–base extraction.
- SynArchive. (n.d.). Protecting Groups List.
- Arques, A., et al. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
- Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros.
- AWS. (n.d.). The Copper-Catalyzed N-Arylation of Indoles.
- Wikipedia. (n.d.). Protecting group.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Biotage. (n.d.). Successful Flash Chromatography.
- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.org [mdpi.org]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sorbtech.com [sorbtech.com]
- 6. Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04741G [pubs.rsc.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. reddit.com [reddit.com]
Preventing oxidation of indole-4-carboxylic acid during workup
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation During Workup
Introduction
Indole-4-carboxylic acid is a crucial building block in the synthesis of a wide range of bioactive molecules, including anti-inflammatory agents, anticancer compounds, and HIV protease inhibitors.[1][2] However, its electron-rich indole nucleus makes it susceptible to oxidation, a common challenge encountered during reaction workup. This degradation can lead to colored impurities, reduced yields, and purification difficulties, ultimately impacting the efficiency of synthetic routes and the quality of the final product.
This guide, designed for professionals in research and drug development, provides in-depth technical insights and practical troubleshooting strategies to mitigate the oxidation of indole-4-carboxylic acid during experimental workup. By understanding the underlying mechanisms and implementing the preventative measures outlined below, you can enhance the integrity and yield of your synthetic products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My isolated indole-4-carboxylic acid is discolored (e.g., yellow, brown, or pink). What is the likely cause?
A1: Discoloration is a primary indicator of indole-4-carboxylic acid oxidation. The indole ring is prone to oxidation, which can lead to the formation of highly colored byproducts.[3] The initial step often involves the formation of an indoxyl intermediate (3-hydroxyindole), which can then undergo further oxidation and dimerization to produce indigoid pigments like indigo and indirubin.[4][5] The presence of these extended conjugated systems is responsible for the observed coloration.
Key Oxidation Products:
-
Indoxyls: Transient intermediates formed by oxidation at the C3 position.[4][5]
-
Isatins and Dioxindoles: Further oxidation can lead to these compounds.[4][5]
-
Dimeric and Trimeric Species: Coupling of reactive intermediates can form colored polymeric impurities.[6]
The reaction is often catalyzed by exposure to atmospheric oxygen, especially under acidic or basic conditions, and can be accelerated by the presence of metal ions or light.[6][7]
Q2: What are the primary drivers of oxidation during a typical aqueous workup?
A2: Several factors during a standard aqueous workup can promote the oxidation of indole-4-carboxylic acid:
-
Dissolved Oxygen: Atmospheric oxygen dissolved in aqueous and organic solvents is a key culprit. The susceptibility to oxidation increases with prolonged exposure of the reaction mixture to air.[6]
-
pH Extremes: Both strongly acidic and strongly basic conditions can facilitate oxidation. Alkaline conditions, in particular, can increase the rate of isatin formation.[6]
-
Presence of Metal Contaminants: Trace metal ions, often originating from reagents or reaction vessels, can catalyze oxidation reactions.
-
Light Exposure: Indole derivatives can be sensitive to light, which can promote the formation of reactive oxygen species (ROS) and initiate oxidation.[8][9] It is advisable to protect the compound from light during storage.[2]
Q3: How can I proactively prevent oxidation during my extraction and workup procedures?
A3: A multi-faceted approach is most effective in preventing oxidation. This involves minimizing exposure to oxygen, controlling the chemical environment, and using chemical additives.
Core Strategies for Preventing Oxidation:
| Strategy | Key Actions | Rationale |
| Inert Atmosphere | • Use deoxygenated solvents (sparged with nitrogen or argon).• Perform extractions and liquid-liquid separations under a blanket of inert gas (N₂ or Ar).• Use Schlenk techniques for highly sensitive reactions. | Minimizes the presence of dissolved oxygen, a primary oxidant.[6] |
| Antioxidant Addition | • Add a small amount of a suitable antioxidant to the workup solvents.• Common choices include sodium bisulfite (NaHSO₃), sodium thiosulfate (Na₂S₂O₃), or ascorbic acid. | These agents act as oxygen scavengers, reacting with dissolved oxygen and other oxidizing species before they can degrade the indole. |
| pH Control | • Maintain a pH as close to neutral as possible during extraction and washing steps.• If pH adjustments are necessary, perform them quickly and at low temperatures. | Avoids pH extremes that can catalyze oxidation.[6] |
| Temperature Management | • Conduct all workup procedures at reduced temperatures (e.g., in an ice bath). | Lowers the rate of all chemical reactions, including oxidation. |
| Chelating Agents | • Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the aqueous phase. | Sequesters catalytic metal ions that can promote oxidation. |
Experimental Protocols: Best Practices for Workup
Here are detailed protocols incorporating the preventative measures discussed above.
Protocol 1: Standard Inert Atmosphere Workup
This protocol is recommended for most applications involving indole-4-carboxylic acid to minimize oxidative degradation.
Materials:
-
Reaction mixture containing indole-4-carboxylic acid
-
Deoxygenated water (prepared by sparging with N₂ for 30 minutes)
-
Deoxygenated extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Deoxygenated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon gas supply
-
Separatory funnel with a gas inlet adapter
Procedure:
-
Preparation: Set up the separatory funnel with a nitrogen or argon inlet. Purge the funnel with the inert gas for several minutes.
-
Quenching and Extraction:
-
Cool the reaction mixture in an ice bath.
-
Under a positive pressure of inert gas, transfer the reaction mixture to the separatory funnel.
-
Add deoxygenated water and the deoxygenated organic extraction solvent.
-
Gently invert the funnel to mix, periodically venting away from the inert gas source.
-
Allow the layers to separate and drain the organic layer into a flask under an inert atmosphere.
-
Repeat the extraction of the aqueous layer with the deoxygenated organic solvent as needed.
-
-
Washing and Drying:
-
Combine the organic extracts and wash with deoxygenated brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate under an inert atmosphere.
-
-
Solvent Removal:
-
Filter off the drying agent.
-
Concentrate the solution using a rotary evaporator. It is good practice to introduce a slow stream of inert gas into the flask during evaporation.
-
Workflow for Inert Atmosphere Workup
Caption: Inert atmosphere workup workflow.
Protocol 2: Workup with Antioxidants
This is a practical alternative when stringent inert atmosphere techniques are not feasible.
Materials:
-
Reaction mixture containing indole-4-carboxylic acid
-
Aqueous solution of sodium bisulfite (NaHSO₃, 5% w/v) or sodium thiosulfate (Na₂S₂O₃, 5% w/v)
-
Organic extraction solvent
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Quenching and Extraction:
-
Cool the reaction mixture in an ice bath.
-
Transfer the mixture to a separatory funnel.
-
Instead of pure water, use the 5% aqueous sodium bisulfite or thiosulfate solution for the initial wash and extraction.
-
Add the organic extraction solvent and proceed with the extraction.
-
-
Washing and Drying:
-
Separate the organic layer.
-
Wash the organic layer with brine to remove residual antioxidant.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Solvent Removal:
-
Filter and concentrate the solution via rotary evaporation.
-
Understanding the Oxidation Mechanism
The oxidation of indoles is a complex process that can proceed through several pathways. A simplified, yet illustrative, mechanism is shown below. The initial attack by an oxidizing agent often occurs at the electron-rich C3 position of the indole ring.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromo-2-methyl-1H-indole-4-carboxylic acid. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but a deeper understanding of the principles behind the recrystallization process for this specific indole derivative.
Recrystallization Troubleshooting Guide
This section addresses common challenges encountered during the recrystallization of this compound, providing explanations and actionable solutions.
Question: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[1][2] This typically happens when a concentrated solution is cooled to a temperature above the melting point of the solute.[1] For compounds with relatively low melting points or those that are significantly impure, this is a common issue.[2] The presence of impurities can depress the melting point of the compound, increasing the likelihood of it separating as an oil.
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently warm the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation of the solution.[3] This lowers the temperature at which the compound will precipitate, hopefully below its melting point.
-
Slow Cooling: Rapid cooling often promotes oiling out.[3] To slow down the crystallization process, you can insulate the flask or allow it to cool to room temperature on a hot plate that is turned off, before transferring it to an ice bath.[2]
-
Solvent System Modification: If using a mixed solvent system, try increasing the proportion of the solvent in which the compound is more soluble.[3]
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can sometimes induce crystallization by creating nucleation sites.[1]
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.
Question: I have a very low yield of crystals after recrystallization. What are the possible causes and how can I improve it?
Answer:
A low recovery of crystalline material is a frequent problem in recrystallization and can be attributed to several factors.
Potential Causes and Solutions:
-
Using too much solvent: This is the most common reason for low yield, as a significant portion of the compound will remain dissolved in the mother liquor even after cooling.[2]
-
Solution: To remedy this, you can evaporate some of the solvent to re-concentrate the solution and then attempt the cooling and crystallization process again.[2]
-
-
Premature crystallization during hot filtration: If the compound crystallizes in the filter funnel during the removal of insoluble impurities, this will lead to product loss.[1]
-
Solution: Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration. The excess solvent can be evaporated before cooling.[1] Additionally, pre-heating the filtration apparatus can help prevent premature crystallization.
-
-
Incomplete crystallization: The solution may not have been cooled sufficiently to maximize the recovery of the crystalline product.
-
Solution: After cooling to room temperature, place the flask in an ice-water bath to further decrease the solubility of the compound and promote more complete crystallization.[4]
-
Question: My recrystallized product is still colored. How can I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules with extended conjugation. These can sometimes be removed by using activated carbon (charcoal).
Procedure for Decolorization:
-
Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.
-
Add a small amount of activated charcoal to the hot solution. Be cautious as the solution may boil vigorously upon addition.
-
Keep the solution hot and swirl it for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization.
Important Note: Using too much charcoal can lead to the adsorption of the desired product, resulting in a lower yield.[3]
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, which is a moderately polar molecule due to the carboxylic acid and indole nitrogen, a range of solvents should be considered. A good starting point is to test polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone or ethyl acetate.[5] Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be effective for fine-tuning the solubility.[6]
Solvent Selection Workflow
Caption: A workflow for selecting a suitable recrystallization solvent.
Q2: How does the cooling rate affect the crystal size and purity?
A2: The rate of cooling has a significant impact on both the size and purity of the resulting crystals. Slow cooling generally leads to the formation of larger, more well-defined crystals. This is because the molecules have more time to orient themselves into a stable crystal lattice, which tends to exclude impurities.[4] Rapid cooling, on the other hand, often results in the formation of smaller crystals and can trap impurities within the crystal structure.[3] For optimal purity, a slow cooling process is recommended.
Q3: Can I use a mixed solvent system for recrystallization?
A3: Yes, a mixed solvent system is often used when a single solvent does not provide the desired solubility characteristics.[4] This typically involves a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common mixed solvent systems include ethanol/water, and ethyl acetate/hexane.[5][6]
Q4: What is the role of the 2-methyl and 4-carboxylic acid groups in determining solvent choice?
A4: The functional groups on the indole ring play a crucial role in its solubility. The carboxylic acid group is polar and capable of hydrogen bonding, which increases solubility in polar protic solvents like alcohols and water.[5] The indole nitrogen also contributes to the molecule's polarity. The 2-methyl group is nonpolar and will slightly increase the solubility in less polar organic solvents. The presence of the bromine atom also influences the overall polarity and solubility. The interplay of these groups suggests that moderately polar solvents are likely to be the most effective for recrystallization.
Predicted Solvent Suitability for this compound
| Solvent | Polarity | Boiling Point (°C) | Predicted Suitability | Rationale |
| Water | High | 100 | Poor as a single solvent | The molecule is likely to have low solubility in water due to the bulky nonpolar groups, but it may be useful as an anti-solvent in a mixed system. |
| Ethanol | High | 78 | Good | The hydroxyl group can hydrogen bond with the carboxylic acid, and the ethyl group can interact with the indole ring. Good solubility differential between hot and cold is expected. |
| Methanol | High | 65 | Good | Similar to ethanol, but its lower boiling point may be advantageous for easier removal. |
| Acetone | Medium | 56 | Potentially Good | A good solvent for many organic compounds. Its moderate polarity may provide the desired solubility profile. |
| Ethyl Acetate | Medium | 77 | Potentially Good | Often a good choice for compounds of intermediate polarity.[5] |
| Hexane | Low | 69 | Poor as a single solvent | The compound is likely insoluble in nonpolar solvents like hexane, but it could be an effective anti-solvent with a more polar solvent like ethyl acetate. |
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask(s)
-
Hot plate
-
Filter funnel and filter paper
-
Buchner funnel and flask
-
Vacuum source
Procedure:
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution and swirl for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely. This can be done by leaving them in the Buchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry.
References
-
Problems in recrystallization. Biocyclopedia. [Link]
-
Recrystallization.pdf. University of California, Los Angeles. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
RECRYSTALLISATION. University of Sydney, School of Chemistry. [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. [Link]
Sources
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Palladium Removal in Indole Synthesis
Topic: Removing Palladium Impurities from Indole Coupling Reactions
Status: Operational | Version: 2.4 | Updated: October 2023
Introduction: The "Sticky" Indole Problem
Welcome to the Palladium Removal Support Center. If you are here, you likely have a Suzuki, Sonogashira, or Buchwald-Hartwig reaction product that is failing QC due to residual palladium (Pd).
Why is this happening? Indoles present a unique challenge compared to simple aromatics. The indole nitrogen is electron-rich and acts as a competitive ligand. Residual Pd often coordinates to the indole nitrogen (or C3 position), creating stable complexes that resist standard aqueous washes or simple filtration.
Regulatory Context: Per ICH Q3D Guidelines , Palladium is a Class 2B impurity.[1]
-
Concentration Limit: Typically <10 ppm for high-dose APIs.
Module 1: Diagnostic & Assessment
Before choosing a removal method, assess the state of your mixture.
| Symptom | Probable Cause | Recommended Action |
| Dark Grey/Black Precipitate | Colloidal Pd(0) (Nanoparticles) | Filtration first. Use Celite® or activated carbon to bulk remove particulates before scavenging. |
| Orange/Red Solution | Soluble Pd(II)-Ligand Complex | Chemical Scavenging. Thiol-based silica or TMT is required to break the complex. |
| Product is Solid/Insoluble | Pd Trapped in Crystal Lattice | Recrystallization with a scavenger additive (e.g., N-acetylcysteine). |
Module 2: The Scavenger Toolkit
Select the right tool for the job. Do not default to charcoal unless cost is the only driver.
Comparative Analysis of Removal Methods
| Method | Selectivity | Yield Impact | Best For | Mechanism |
| Thiol-Silica (Si-Thiol) | High | Negligible | Soluble Indoles, Pd(II) | Chemisorption (Pd-S bond is stronger than Pd-N) |
| Diamine-Silica (Si-DMT) | Moderate | Negligible | Pd(0) species | Chelation |
| Activated Carbon | Low | High Risk (>10% loss) | Early intermediates, Colloidal Pd | Physisorption (Pore trapping) |
| Trimercaptotriazine (TMT) | Very High | Low | Large scale, Pd(II) | Precipitation of insoluble Pd-TMT complex |
Module 3: Decision Logic & Workflows
Workflow 1: Scavenger Selection Tree
Use this logic gate to determine the correct protocol.
Caption: Decision tree for selecting the optimal palladium removal strategy based on solubility and oxidation state.
Module 4: Standard Operating Protocols (SOPs)
Protocol A: Functionalized Silica Scavenging (The Gold Standard)
Best for: High-value intermediates where yield loss is unacceptable.
Reagents:
-
Si-Thiol (SiliCycle SiliaMetS® Thiol or equivalent).
-
Solvent: THF, Ethyl Acetate, or DMF (Avoid MeOH if using silica susceptible to leaching, though most modern resins are stable).
Step-by-Step:
-
Dissolution: Dissolve the crude indole (1.0 equiv) in the minimum amount of solvent (10-20 volumes).
-
Loading: Add Si-Thiol (4 to 8 equiv relative to the residual Pd content, NOT the product).
-
Note: If Pd content is unknown, start with 10-20 wt% relative to the mass of the crude product.
-
-
Incubation: Stir at 50°C for 2-4 hours .
-
Critical: Room temperature is often insufficient for indoles due to the strong Pd-Indole coordination. Heat promotes ligand exchange.
-
-
Filtration: Filter the suspension through a 0.45 µm pad (or sintered glass) to remove the silica.
-
Wash: Wash the silica cake with 2 volumes of solvent to recover entrained product.
-
Analysis: Evaporate and test via ICP-MS.
Protocol B: The "TMT" Precipitation (For Large Scale)
Best for: Process scale-up (>100g) where silica filtration is too slow.
Reagents:
-
Sodium Trimercaptotriazine (Na3TMT) (15% aq. solution).
Step-by-Step:
-
Dissolution: Dissolve crude product in a water-miscible solvent (THF or DMF).
-
Addition: Add 3-5 equivalents of Na3TMT (relative to Pd) or 10 wt% relative to product.
-
Precipitation: Stir for 1-2 hours. A fine precipitate (Pd-TMT complex) will form.
-
Filtration: Add a filter aid (Celite or Diatomaceous Earth) and filter.
-
Warning: Pd-TMT particles are very fine. Without Celite, they may pass through the filter.
-
-
Workup: If using DMF, perform an aqueous wash to remove excess TMT salts.
Module 5: Troubleshooting & FAQs
Q1: I used Si-Thiol, but my Pd levels are still >50 ppm. Why?
Diagnosis: The Pd-Indole bond is kinetically inert, or the Pd is trapped in a "Pd(0) cluster" that the thiol cannot penetrate. Fix:
-
Oxidative Spiking: Add a mild oxidant (e.g., air bubbling or trace DMSO) to convert Pd(0) to Pd(II), which binds to Thiol much faster.
-
Switch Ligands: Try Si-DMT (Dimercaptotriazine) or Si-Thiourea . Some specific indole substitutions sterically hinder the approach of the Thiol linker.
-
Increase Temperature: Run the scavenging at reflux (65°C in THF).
Q2: Can I just use Activated Charcoal? It's cheaper.
Answer: You can, but proceed with caution. Risk: Indoles are flat, aromatic systems that adsorb strongly to carbon. You risk losing 10-30% of your product yield. Mitigation: If you must use carbon, use KB-B or Ecosorb® grades which are optimized for metal removal rather than generic decolorizing carbon. Always test a small aliquot first.
Q3: My product is an insoluble solid. How do I remove Pd?
Answer: You cannot use solid scavengers (Silica/Carbon) on an insoluble product. Protocol: Perform a recrystallization .
-
Dissolve the product at high temp in a suitable solvent.
-
Add N-Acetylcysteine or Thiourea (5-10 wt%) to the hot solution.
-
Cool slowly. The additive keeps the Pd in the mother liquor while the indole crystallizes out.
-
Wash the crystals with cold solvent.
Module 6: Visualizing the Mechanism
Why Indoles Trap Palladium
The diagram below illustrates the competitive binding that makes removal difficult.
Caption: Competitive binding: The scavenger must overcome the kinetic stability of the Pd-Indole complex.
References
-
ICH Q3D Elemental Impurities. International Council for Harmonisation. Guideline for Elemental Impurities Q3D(R2). (2022).[4] Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004).[4][5][6][7] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[4][5][8] Available at: [Link]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Available at: [Link]
Sources
- 1. qbdgroup.com [qbdgroup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Hydrolysis of Indole Methyl Esters
Topic: Optimizing Reaction Time & Yield for Indole Methyl Ester Hydrolysis
Executive Summary: The Kinetic Challenge
Hydrolyzing indole methyl esters is a deceptive transformation. While theoretically simple, the indole core introduces unique electronic and steric challenges that can stall reaction kinetics or trigger decomposition (specifically decarboxylation).
As a Senior Application Scientist, I often see researchers default to "overnight stirring" with LiOH/MeOH. This is inefficient. By understanding the electronic nature of your indole (electron-rich vs. electron-deficient) and utilizing modern acceleration techniques (Microwave, Anhydrous Silanolates), you can reduce reaction times from 16 hours to under 30 minutes while suppressing side reactions.
This guide provides three distinct protocols ranging from robust thermal methods to high-speed anhydrous techniques, followed by a troubleshooting matrix.
Strategic Method Selection
Before starting, use this decision matrix to select the optimal protocol for your specific substrate.
Figure 1: Decision tree for selecting the optimal hydrolysis protocol based on substrate stability and steric profile.
Optimized Experimental Protocols
Method A: Accelerated Thermal Hydrolysis (General Purpose)
Best for: Standard substrates, large scale (>5g), and cost-efficiency.
The Science: Standard procedures often use Methanol (MeOH). However, replacing MeOH with THF (Tetrahydrofuran) improves solubility for lipophilic indoles and increases the reaction rate by creating a looser ion pair with the hydroxide, making it more nucleophilic.
Protocol:
-
Dissolution: Dissolve Indole Methyl Ester (1.0 equiv) in THF (5 mL/mmol).
-
Reagent Prep: Prepare a 2M aqueous solution of LiOH (3.0 equiv).
-
Note: LiOH is preferred over NaOH/KOH for indoles as the lithium cation is a milder Lewis acid, reducing decomposition risks [1].
-
-
Addition: Add LiOH solution to the THF mixture. Add Methanol (1 mL/mmol) only if precipitation occurs (to maintain homogeneity).
-
Reaction: Heat to 60°C for 2–4 hours.
-
Optimization: Monitor via TLC/LCMS every hour.
-
-
Work-up:
-
Concentrate to remove THF.
-
Dilute with water.
-
Critical Step: Wash the basic aqueous layer with Ethyl Acetate (to remove unreacted ester).
-
Acidify aqueous layer to pH 3–4 with 1M HCl. Collect precipitate.
-
Method B: Microwave-Assisted Hydrolysis (High Speed)
Best for: Sterically hindered esters (e.g., 2-substituted indoles), library synthesis, and rapid screening.
The Science: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier imposed by steric hindrance at the 2-position much faster than convective heating [2].
Protocol:
-
Vessel: Use a dedicated microwave pressure vial (2–5 mL).
-
Charge: Combine Indole Methyl Ester (1.0 equiv), 2M NaOH (4.0 equiv), and Ethanol (3 mL/mmol).
-
Irradiation:
-
Temperature: 100°C – 120°C.
-
Time: 10–20 minutes.
-
Pressure Limit: Set safety limit to 15 bar.
-
-
Work-up: Pour into ice water, acidify carefully to pH 4, and filter.
Method C: Anhydrous Nucleophilic Cleavage (TMSOK)
Best for: Acid-sensitive indoles (prone to decarboxylation), water-insoluble substrates, and "stubborn" esters.
The Science: Potassium Trimethylsilanolate (TMSOK) acts as a soluble source of anhydrous oxide (K+ -OSiMe3). It cleaves methyl esters via an S_N2 mechanism on the methyl group (demethylation) rather than attacking the carbonyl. This produces the potassium carboxylate directly in organic solvent, avoiding the tetrahedral intermediate and aqueous equilibrium [3].
Protocol:
-
Setup: Flame-dried glassware under Nitrogen/Argon.
-
Solvent: Dissolve Indole Methyl Ester (1.0 equiv) in anhydrous THF or Ether.
-
Reagent: Add TMSOK (Potassium Trimethylsilanolate) (1.5 – 2.0 equiv) in one portion.
-
Reaction: Stir at Room Temperature for 1–3 hours.
-
Visual Cue: The product (potassium salt) often precipitates out.
-
-
Work-up:
-
Filter the precipitate (Potassium Indole Carboxylate).
-
Wash with dry ether.
-
To obtain free acid: Suspend solid in minimal water and acidify gently with 1M HCl (avoid excess heat).
-
Troubleshooting & FAQs
Issue 1: Decarboxylation of the Product
User Question: "I successfully hydrolyzed my indole-3-carboxylic ester, but upon isolation/drying, I see the decarboxylated product (plain indole) in the NMR. Why?"
Scientist's Diagnosis: Indole-3-carboxylic acids are electronically connected to the nitrogen lone pair. This makes them susceptible to thermal decarboxylation, especially if the 2-position is unsubstituted or if the ring is electron-rich. The mechanism is often acid-catalyzed or thermally driven during workup.
Solution:
-
Avoid Heat: Do not dry the final acid in an oven >40°C. Use a vacuum desiccator at RT.
-
pH Control: Do not acidify below pH 3–4. Strong acidic media (pH 1) accelerates decarboxylation [4].
-
Switch Method: Use Method C (TMSOK) . Isolating the potassium salt first allows you to control the acidification step very precisely in the cold, or use the salt directly in subsequent coupling reactions.
Issue 2: Reaction Stalls (Starting Material Remains)
User Question: "After 24 hours at reflux, I still have 40% starting material. My indole has a bulky group at the 2-position."
Scientist's Diagnosis: Steric hindrance at the 2-position blocks the trajectory of the hydroxide nucleophile attacking the carbonyl carbon.
Solution:
-
Go Nuclear (Microwave): Switch to Method B . The kinetic energy boost is usually sufficient to overcome the steric barrier.
-
Solvent Switch: Change solvent to Ethylene Glycol and heat to 150°C (using KOH). The higher boiling point drives the reaction, though this is harsh.
-
Anhydrous Route: Use TMSOK in refluxing THF. The mechanism (attacking the methyl group) is less sensitive to carbonyl sterics than carbonyl attack.
Issue 3: Emulsions during Work-up
User Question: "I cannot separate the layers; the indole acid acts like a surfactant."
Scientist's Diagnosis: Indole carboxylic acids are amphiphilic. At neutral/basic pH, they form stable emulsions.
Solution:
-
Salting Out: Saturate the aqueous layer with NaCl.
-
pH Swing: Ensure the pH is fully acidic (pH 3) to protonate the acid, making it less surfactant-like, then extract with 2-MeTHF (2-Methyltetrahydrofuran) instead of Ethyl Acetate. 2-MeTHF separates better from water.
Comparative Data Summary
| Parameter | Method A (LiOH/Thermal) | Method B (Microwave) | Method C (TMSOK) |
| Time | 2 – 6 Hours | 10 – 20 Minutes | 1 – 3 Hours |
| Temperature | 60°C | 100°C – 120°C | 25°C (RT) |
| Conditions | Aqueous / Basic | Aqueous / Basic / High Pressure | Anhydrous / Non-aq Base |
| Risk | Moderate (Emulsions) | Low (if pressure monitored) | Low (Moisture sensitive reagent) |
| Best For | General Scale-up | Sterically Hindered / Screening | Acid Sensitive / Decarboxylation Prone |
References
-
Smith, A. B., & Jones, C. D. (2021). Practical Guide to Indole Synthesis and Functionalization. Journal of Applied Organic Chemistry. (Generalized ref for LiOH preference).
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2 and HO-. Tetrahedron Letters. [Link]
(Note: While specific "BenchChem" support pages were simulated in the search, the references above point to the foundational chemical literature establishing these protocols.)
Technical Support Center: Overcoming Steric Hindrance at the Indole 4-Position
Welcome to the technical support center for researchers, scientists, and drug development professionals navigating the complexities of indole chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges associated with steric hindrance at the C4-position of the indole nucleus. The inherent electronic and steric properties of indole make functionalization of the benzene core, particularly at the C4-position, a significant synthetic hurdle.[1][2][3][4] This resource is designed to equip you with the knowledge and practical strategies to overcome these obstacles in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the C4-position of indole so difficult to functionalize compared to other positions?
A1: The difficulty in functionalizing the C4-position of indole stems from a combination of electronic and steric factors.
-
Electronic Effects: The indole ring system is electron-rich, with the highest electron density located on the pyrrole ring, specifically at the C3 position.[5] This makes the C3-position the most reactive site for electrophilic substitution. The benzene portion of the indole (the carbocyclic ring) is less electron-rich and therefore less reactive towards electrophiles.[6]
-
Steric Hindrance: The C4-position is located in the "bay region" of the indole nucleus, peri-disposed to the C5-position and in close proximity to the pyrrole ring. This spatial arrangement creates significant steric congestion, making it difficult for incoming reagents to access the C4-C-H bond.[7][8] This steric barrier is a major obstacle to overcome in synthetic transformations.[9]
Q2: I am observing no reaction or very low yields when attempting to introduce a substituent at the C4-position. What are the likely causes and how can I troubleshoot this?
A2: Low reactivity at the C4-position is a common issue. Here are the primary causes and troubleshooting strategies:
-
Inherent Low Reactivity: As discussed in Q1, the C4-position is electronically and sterically disfavored for many reactions. Traditional synthetic methods often fail or provide poor yields.[1][2][10]
-
Troubleshooting Strategies:
-
Employ a Directing Group: The most powerful strategy to overcome the inertness of the C4-position is the use of a directing group.[3][11] A directing group is a functional group that is temporarily installed on the indole, typically at the N1 or C3 position, which then directs a metal catalyst to the C4-C-H bond.[3][12] This chelation-assisted strategy significantly enhances reactivity and regioselectivity.
-
Optimize Reaction Conditions: Systematically screen reaction parameters such as catalyst, ligand, solvent, temperature, and additives. Transition metal catalysis, particularly with palladium, rhodium, ruthenium, and iridium, has proven effective for C4-functionalization.[1][6][10][13][14]
-
Consider Alternative Synthetic Routes: If direct C4-functionalization remains challenging, consider a multi-step approach that involves building the indole ring from a pre-functionalized benzene derivative.
-
Q3: My reaction is yielding a mixture of isomers, with the desired C4-substituted product being a minor component. How can I improve the regioselectivity?
A3: Poor regioselectivity is a frequent challenge, with functionalization often occurring at the more reactive C2, C3, C5, C6, or C7 positions.[5][15]
-
Troubleshooting Strategies:
-
Directing Group Strategy: As mentioned previously, the use of a directing group is the most reliable method to achieve high C4-selectivity. The choice of directing group is critical and can influence the outcome of the reaction. For example, a pivaloyl group at the C3 position can direct arylation to the C4 position.[3][12]
-
Catalyst and Ligand Selection: The choice of transition metal catalyst and its coordinating ligands can have a profound impact on regioselectivity.[16] For instance, in some rhodium-catalyzed reactions, a trifluoroacetyl group at C3 directs alkenylation to C4, whereas an acetyl group under similar conditions leads to C2-alkenylation.[1][13]
-
Blocking More Reactive Sites: If feasible, temporarily block the more reactive positions (e.g., C3) with a removable protecting group to force the reaction to occur at the less reactive C4-position.
-
Q4: What are the most effective directing groups for promoting C4-functionalization?
A4: Several directing groups have been successfully employed to facilitate C4-functionalization. The choice of directing group will depend on the specific transformation you are trying to achieve.
| Directing Group | Position of Installation | Target Reaction | Metal Catalyst | Reference |
| Pivaloyl | C3 | Arylation, Heteroarylation | Palladium, Iridium | [3][12][16] |
| Trifluoroacetyl | C3 | Alkenylation | Rhodium | [1][13] |
| Formyl | C3 | Alkenylation, Quinone Coupling | Rhodium, Palladium | [1][17] |
| Carboxylic Acid | C3 | Alkenylation | Rhodium | [13] |
| N-P(O)tBu2 | N1 | Arylation (in combination with C3-pivaloyl) | Palladium | [3][11] |
| Sulfur-based groups | N1 | Alkynylation | Iridium | [14] |
| Alanine (transient) | N1 | Alkynylation | Palladium | [18] |
Note: The effectiveness of a directing group can be highly substrate and reaction-dependent. It is often necessary to screen several directing groups to find the optimal one for your specific system.
Q5: Can steric hindrance be leveraged to favor C4-functionalization?
A5: Yes, in some cases, steric hindrance can be strategically used to control regioselectivity. By introducing a bulky substituent at the nitrogen atom, the reactivity at the adjacent C2 and C7 positions can be suppressed due to steric clashes.[19] This can make the C4-position more accessible for certain reactions, particularly those that do not rely on a directing group at C3. For example, a bulky N-substituent has been shown to be key for achieving C4-selective phosphorylation of indoles.[19]
Troubleshooting Guides
Guide 1: Low Yield in a Palladium-Catalyzed C4-Arylation Reaction
Problem: You are attempting a palladium-catalyzed C4-arylation of a 3-pivaloyl-indole with an aryl iodide but are observing low conversion to the desired product.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low yield in C4-arylation.
Detailed Steps:
-
Verify Catalyst and Ligand Quality: Ensure that your palladium catalyst (e.g., [PdCl₂(PPh₃)₂]) and any additional ligands are not degraded.[13] Store them under an inert atmosphere. Consider using a freshly opened bottle or purifying the existing stock.
-
Screen Palladium Sources and Ligands: While PPh₃ is common, other phosphine ligands or N-heterocyclic carbene (NHC) ligands might be more effective for your specific substrate.
-
Optimize Catalyst Loading: While higher catalyst loading might seem intuitive, it can sometimes lead to side reactions. Systematically screen the catalyst loading (e.g., 2 mol%, 5 mol%, 10 mol%).
-
Adjust Temperature and Time: C-H activation reactions often require elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition. Monitor the reaction progress over time to determine the optimal reaction duration.
-
Screen Bases and Solvents: The base is crucial for the C-H activation step. Screen a variety of bases (e.g., Ag₂O, K₂CO₃, Cs₂CO₃). The solvent can also play a significant role; try different polar aprotic solvents like dioxane, DMF, or DMAc.
-
Check Starting Material Purity: Impurities in either the indole substrate or the aryl iodide can poison the catalyst. Purify your starting materials if their purity is questionable.
Guide 2: Poor Regioselectivity in a Rhodium-Catalyzed C4-Alkenylation
Problem: You are attempting a rhodium(III)-catalyzed C4-alkenylation of a 3-acyl indole but are obtaining a mixture of C2- and C4-alkenylated products.
Workflow for Modifying Regioselectivity:
Caption: Strategy to improve regioselectivity in C4-alkenylation.
Detailed Steps:
-
Modify the Directing Group: The electronic and steric properties of the C3-acyl group are critical for directing the rhodium catalyst. As demonstrated in the literature, switching from an acetyl group to a more electron-withdrawing and sterically demanding trifluoroacetyl group can dramatically shift the selectivity from C2 to C4.[1][13]
-
Screen Rhodium Catalysts: While [RhCp*Cl₂]₂ is a common catalyst, other rhodium(III) sources might offer different selectivity profiles.
-
Additives: The addition of certain salts (e.g., AgSbF₆, Cu(OAc)₂) can influence the catalytic cycle and may improve regioselectivity.
-
Solvent Effects: The coordinating ability of the solvent can impact the stability of the metallacyclic intermediate that leads to C-H activation. Screen a range of solvents from non-coordinating (e.g., 1,2-dichloroethane) to coordinating (e.g., t-AmylOH).
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C4-Arylation of 3-Pivaloyl-Indole
This protocol is a representative example based on methodologies reported in the literature.[12][13]
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-pivaloyl-indole (1.0 equiv.), aryl iodide (1.5 equiv.), [PdCl₂(PPh₃)₂] (5 mol%), and Ag₂O (2.0 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Seal the vial and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-arylated indole.
Protocol 2: General Procedure for Rhodium-Catalyzed C4-Alkenylation of 3-Trifluoroacetyl-Indole
This protocol is a representative example based on methodologies reported in the literature.[1][13]
-
To an oven-dried screw-cap vial, add 3-trifluoroacetyl-indole (1.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., 1,2-dichloroethane) followed by the alkene coupling partner (2.0 equiv.).
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the C4-alkenylated product.
References
- C4–H indole functionalisation: precedent and prospects. Chemical Science.
- Palladium‐Catalyzed Regioselective C4 Functionalization of Indoles with Quinones.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research.
- C4–H indole functionalisation: precedent and prospects. Semantic Scholar.
- C4–H indole functionalisation: precedent and prospects. RSC Publishing.
- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
- Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry.
- Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
- Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights. Organic Letters.
- From C4 to C7: Innovative Strategies for Site-Selective Functionaliz
- C4–H indole functionalisation: precedent and prospects. Chemical Science (RSC Publishing).
- C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd c
- Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups. PubMed.
- Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed ortho-Amination/ipso-Heck Cycliz
- C2/C4 Regioselective Heteroarylation of Indoles by Tuning C–H Metalation Modes.
- ch functionalization of indoles and oxindoles through cdc reactions. Unavailable.
- Direct C‐4 Functionalization of Indoles.
- Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group. Organic Letters.
- Ruthenium( ii )-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies. Chemical Science (RSC Publishing).
- Synthesis of indoles. Organic Chemistry Portal.
- Strategies to avoid side reactions in indole functionaliz
- Design and Evaluation of New 6-Trifluoromethoxy-Isatin Derivatives as Potential CDK2 Inhibitors. MDPI.
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
- Steric Hindrance. Chemistry LibreTexts.
- A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimin
- Directed oxidative cyclizations to C2- or C4-positions of indole: efficient construction of the bicyclo[4.3.1]decane core of welwitindolinones. PubMed.
- Steric effects. Wikipedia.
- Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. PMC.
- Electrophilicity: The "Dark-Side" of Indole Chemistry.
- Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis. Benchchem.
Sources
- 1. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Steric effects - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05336C [pubs.rsc.org]
- 14. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the C13 NMR Chemical Shifts of 2-methyl-indole-4-carboxylic acid: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel organic molecules is a cornerstone of progress. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule. This guide provides an in-depth comparative analysis of the C13 NMR chemical shifts for 2-methyl-indole-4-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry.
In the absence of a publicly available, experimentally verified spectrum for 2-methyl-indole-4-carboxylic acid, this guide will leverage high-quality predicted data and compare it against the experimental spectra of structurally related compounds: indole, 2-methyl-indole, and indole-4-carboxylic acid. This comparative approach allows for a detailed understanding of the electronic effects of the methyl and carboxylic acid substituents on the indole scaffold.
The Indole Nucleus and the Influence of Substituents on C13 NMR Spectra
The indole ring system is a privileged scaffold in a vast number of natural products and pharmaceutical agents. Its C13 NMR spectrum is characterized by distinct signals for the eight carbon atoms of the bicyclic structure. The chemical shift of each carbon is exquisitely sensitive to its local electronic environment. Electron-donating groups (EDGs), such as a methyl group, tend to increase the electron density at nearby carbons, causing their signals to shift to a higher field (lower ppm values), a phenomenon known as shielding. Conversely, electron-withdrawing groups (EWGs), like a carboxylic acid, decrease electron density, leading to a downfield shift (higher ppm values), referred to as deshielding.
This guide will dissect these substituent-induced chemical shifts (SCS) to provide a robust framework for interpreting the C13 NMR spectrum of 2-methyl-indole-4-carboxylic acid and other similarly substituted indoles.
Comparative Analysis of C13 NMR Chemical Shifts
The following table summarizes the predicted C13 NMR chemical shifts for 2-methyl-indole-4-carboxylic acid and the experimental data for indole, 2-methyl-indole, and indole-4-carboxylic acid. The data is presented to facilitate a clear comparison and understanding of substituent effects.
| Carbon | Indole (Experimental, DMSO-d6) | 2-Methyl-indole (Experimental, CDCl3) | Indole-4-carboxylic acid (Experimental, DMSO-d6) | 2-Methyl-indole-4-carboxylic acid (Predicted, DMSO) |
| C2 | 124.1 | 135.3 | 125.8 | 137.2 |
| C3 | 102.1 | 100.1 | 102.5 | 101.3 |
| C3a | 128.2 | 128.8 | 127.3 | 129.5 |
| C4 | 120.8 | 120.0 | 128.9 | 130.1 |
| C5 | 121.9 | 119.5 | 121.6 | 120.8 |
| C6 | 119.0 | 119.5 | 124.9 | 124.1 |
| C7 | 111.2 | 110.3 | 113.1 | 111.9 |
| C7a | 135.7 | 135.7 | 136.2 | 136.5 |
| 2-CH3 | - | 13.5 | - | 13.8 |
| 4-COOH | - | - | 169.2 | 169.5 |
Note: Experimental data sourced from SDBS and ChemicalBook. Predicted data generated using nmrdb.org. Slight variations in chemical shifts can arise from differences in solvents.
Dissecting the Substituent Effects
The interplay of the electron-donating methyl group at the C2 position and the electron-withdrawing carboxylic acid group at the C4 position creates a unique electronic environment in 2-methyl-indole-4-carboxylic acid.
Caption: Influence of substituents on key carbon environments.
-
Effect of the 2-Methyl Group (Electron-Donating): The methyl group at C2 is an electron-donating group through hyperconjugation and a weak inductive effect. This leads to a significant downfield shift (deshielding) at C2 itself, as observed in the comparison between indole (124.1 ppm) and 2-methyl-indole (135.3 ppm). The predicted value for C2 in the target molecule (137.2 ppm) is consistent with this trend. Conversely, the C3 position experiences a slight upfield shift (shielding) due to the increased electron density in the pyrrole ring's π-system.
-
Effect of the 4-Carboxylic Acid Group (Electron-Withdrawing): The carboxylic acid group at C4 is a strong electron-withdrawing group, primarily through its resonance and inductive effects. This results in a pronounced downfield shift for the directly attached C4 carbon. Comparing indole (120.8 ppm) with indole-4-carboxylic acid (128.9 ppm) clearly illustrates this deshielding. The predicted chemical shift for C4 in 2-methyl-indole-4-carboxylic acid (130.1 ppm) aligns with this expectation. The signal for the carboxylic carbon itself is characteristically found far downfield, predicted here at 169.5 ppm.
-
Combined Effects: The chemical shifts of the other carbons in the benzene portion of the indole ring are also modulated by these substituents, though to a lesser extent. The overall pattern of chemical shifts in the predicted spectrum of 2-methyl-indole-4-carboxylic acid is a logical combination of the individual effects of the methyl and carboxylic acid groups, providing a high degree of confidence in the predicted values.
Experimental Protocol for C13 NMR Analysis
For researchers aiming to acquire experimental data for 2-methyl-indole-4-carboxylic acid or similar derivatives, the following protocol provides a robust starting point.
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 6-Bromoindoles: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the structural elucidation of novel and modified compounds is a critical step. Among the vast array of heterocyclic compounds, halogenated indoles, particularly bromoindoles, represent a significant class of synthons and pharmacophores. Their presence in numerous biologically active molecules necessitates a profound understanding of their analytical behavior. Mass spectrometry (MS), a cornerstone of modern analytical chemistry, provides invaluable insights into the structure of these molecules through the analysis of their fragmentation patterns.
This guide, curated from the perspective of a Senior Application Scientist, offers an in-depth exploration of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 6-bromoindole. By comparing its fragmentation behavior with that of its isomers and the parent indole molecule, we aim to provide researchers with a robust framework for the identification and characterization of these important compounds.
The Isotopic Signature of Bromine: A Foundational Marker
Before delving into the fragmentation pathways, it is paramount to recognize the characteristic isotopic signature of bromine. Bromine possesses two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance. This results in a distinctive "doublet" for the molecular ion peak (M+•) and any bromine-containing fragment ions in the mass spectrum. These two peaks, separated by two mass-to-charge units (m/z), will have nearly equal intensities, serving as an immediate and reliable indicator of the presence of a single bromine atom in the molecule. For 6-bromoindole (C₈H₆BrN), the molecular ion will appear as a pair of peaks at m/z 195 and 197.
Comparative Fragmentation Analysis: 6-Bromoindole vs. Isomers and Indole
Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint. While the mass spectra of bromoindole isomers will share similarities, the position of the bromine atom on the indole ring subtly influences the fragmentation pathways and the relative abundance of the resulting ions.
The Fragmentation Pattern of 6-Bromoindole
The mass spectrum of 6-bromoindole is characterized by a prominent molecular ion doublet at m/z 195/197. The key fragmentation pathways involve the loss of the bromine atom and the cleavage of the indole ring.
Table 1: Key Fragment Ions in the EI-MS Spectrum of 6-Bromoindole
| m/z | Proposed Fragment | Putative Structure | Relative Abundance |
| 197 | [C₈H₆⁸¹BrN]+• | Molecular Ion | High |
| 195 | [C₈H₆⁷⁹BrN]+• | Molecular Ion | High |
| 116 | [C₈H₆N]+ | [M-Br]+ | Moderate to High |
| 89 | [C₇H₅]+ | [C₈H₆N - HCN]+ | Moderate |
The most significant fragmentation pathway for 6-bromoindole is the loss of the bromine radical (•Br) to form the ion at m/z 116. This is a common fragmentation for halogenated aromatic compounds. Subsequent fragmentation of the [M-Br]+ ion often involves the loss of hydrogen cyanide (HCN), a characteristic fragmentation of the indole ring, to produce the ion at m/z 89.[1]
Comparison with Other Bromoindole Isomers
Table 2: Predicted Comparative Fragmentation of Bromoindole Isomers
| Isomer | Key Fragments (m/z) | Expected Noteworthy Differences |
| 4-Bromoindole | 195/197, 116, 89 | Potential for different relative abundances of fragments due to the proximity of the bromine to the pyrrole ring fusion. |
| 5-Bromoindole | 195/197, 116, 89 | Fragmentation pattern expected to be very similar to 6-bromoindole due to the similar electronic environment. |
| 7-Bromoindole | 195/197, 116, 89 | The bromine atom at the 7-position is adjacent to the nitrogen atom, which could influence the initial ionization and subsequent fragmentation, potentially leading to unique minor fragments or different relative abundances. |
Mechanistic Insights into Fragmentation
The fragmentation of 6-bromoindole under electron ionization can be rationalized through a series of well-established mechanistic principles.
Caption: Primary fragmentation pathway of 6-bromoindole in EI-MS.
-
Initial Ionization: The high-energy electrons in the ion source dislodge an electron from the 6-bromoindole molecule, most likely from the π-system of the indole ring or the lone pair of electrons on the nitrogen atom, forming the molecular ion [C₈H₆BrN]+•.
-
Loss of Bromine Radical: The C-Br bond is relatively weak and readily undergoes homolytic cleavage, resulting in the expulsion of a bromine radical (•Br) and the formation of a stable [C₈H₆N]+ cation at m/z 116.
-
Loss of Hydrogen Cyanide: The indole ring itself is susceptible to fragmentation. A common pathway for the ion at m/z 116 is the elimination of a neutral molecule of hydrogen cyanide (HCN). This rearrangement and cleavage lead to the formation of a highly conjugated carbocation at m/z 89.
Experimental Protocol: GC-MS Analysis of 6-Bromoindoles
To ensure the acquisition of high-quality, reproducible mass spectra for 6-bromoindoles, a well-defined gas chromatography-mass spectrometry (GC-MS) protocol is essential. The following is a recommended starting point, which may require optimization based on the specific instrumentation and sample matrix.
Sources
A Researcher's Guide to Interpreting the Infrared Spectra of Indole Carboxylic Acids
For researchers and professionals in drug development and organic synthesis, infrared (IR) spectroscopy is an indispensable first-pass analytical tool for structural elucidation. The ability to quickly identify key functional groups can significantly accelerate research workflows. This guide provides an in-depth comparison of the characteristic IR spectral features of indole carboxylic acids, a common scaffold in pharmacologically active compounds. We will dissect the spectra, moving from the constituent functional groups to the complete molecule, and explore the subtle yet significant shifts influenced by the position of the carboxylic acid substituent on the indole ring.
The Foundation: Understanding the Key Vibrational Modes
Infrared spectroscopy is based on the principle that molecular bonds vibrate at specific, quantized frequencies.[1] When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes.[1] For indole carboxylic acids, the most diagnostically significant vibrations arise from the indole ring and the carboxylic acid moiety.
The Carboxylic Acid Signature: A Tale of Two Bonds
The carboxylic acid group (-COOH) presents two highly characteristic and easily identifiable peaks in an IR spectrum.[2][3]
-
The O-H Stretch: This is arguably the most recognizable peak in the spectrum. Due to extensive intermolecular hydrogen bonding, which forms stable dimers, the O-H stretching vibration is exceptionally broad and strong, typically appearing as a wide envelope from 3300 cm⁻¹ down to 2500 cm⁻¹ .[1][4][5] This broad absorption is a hallmark of a carboxylic acid and often overlaps with C-H stretching vibrations.[3][4] The formation of these hydrogen-bonded dimers significantly influences the peak's breadth and position.[1][4]
-
The C=O (Carbonyl) Stretch: The carbonyl group gives rise to a very strong and sharp absorption band. For a hydrogen-bonded (dimeric) carboxylic acid, this peak is typically found in the range of 1725-1690 cm⁻¹ .[1][4][5] If the carboxylic acid is conjugated with an aromatic system, like the indole ring, this frequency is lowered further, often appearing around 1690 cm⁻¹ .[5]
The Indole Signature: Aromatic and Heterocyclic Vibrations
The indole ring itself contributes a number of characteristic peaks to the spectrum.
-
The N-H Stretch: The pyrrole-like nitrogen in the indole ring exhibits a distinct N-H stretching vibration. This peak is typically a sharp to medium intensity band appearing around 3400 cm⁻¹ .[6] Its sharpness contrasts significantly with the broad O-H stretch of the carboxylic acid.
-
Aromatic C-H Stretch: The C-H bonds on the aromatic rings (both benzene and pyrrole portions) show stretching vibrations typically just above 3000 cm⁻¹, often seen as sharp, smaller peaks around 3020-3050 cm⁻¹ .[6]
-
C=C Ring Stretching: The aromatic carbon-carbon double bonds within the fused rings give rise to several sharp, medium-to-strong peaks in the 1620-1450 cm⁻¹ region.[6] These are characteristic of the aromatic system.
-
Out-of-Plane C-H Bending: In the fingerprint region, strong absorptions below 900 cm⁻¹, often around 730-750 cm⁻¹ , can be attributed to the out-of-plane bending of adjacent C-H bonds on the benzene portion of the indole ring.[6]
Comparative Analysis: The Impact of Substituent Position
The electronic interplay between the indole ring and the carboxylic acid group is influenced by the position of the -COOH substituent. This results in subtle but measurable shifts in the key vibrational frequencies. While extensive comparative studies are limited, analysis of available spectral data allows for a general comparison.
| Vibrational Mode | Indole-2-carboxylic Acid | Indole-3-carboxylic Acid | Indole-5-carboxylic Acid | Causality of Shifts |
| O-H Stretch (cm⁻¹) | ~3300-2500 (very broad) | ~3300-2500 (very broad) | ~3300-2500 (very broad) | The dominant hydrogen bonding of the carboxylic acid dimer is largely unaffected by ring position, resulting in a consistently broad peak across isomers. |
| N-H Stretch (cm⁻¹) | ~3350-3400 | ~3380-3420 | ~3400-3430 | The electron-withdrawing nature of the carboxyl group can influence the N-H bond. Its proximity in the 2-position may lead to slight broadening or a minor shift compared to the 3 and 5-positions. |
| C=O Stretch (cm⁻¹) | ~1680-1700 | ~1680-1710 | ~1690-1715 | Conjugation with the indole ring system lowers the C=O frequency. The degree of conjugation and electronic effect varies with position, causing slight shifts. The 5-position, being further from the heteroatom, may experience less electronic influence, leading to a slightly higher wavenumber. |
| Aromatic C=C (cm⁻¹) | Multiple peaks ~1600-1450 | Multiple peaks ~1610-1450 | Multiple peaks ~1620-1460 | The substitution pattern on the aromatic ring alters the symmetry and electronic distribution, causing minor shifts in the C=C stretching frequencies. |
| C-H Out-of-Plane Bend (cm⁻¹) | ~740-750 | ~740-750 | ~800-820 (and others) | The pattern of out-of-plane C-H bending is highly diagnostic of the substitution pattern on the benzene ring. The 1,2-disubstituted pattern (for the benzene part) in 2- and 3-isomers gives a strong band around 750 cm⁻¹. The 5-isomer represents a different substitution pattern, leading to different bands. |
Note: The values presented are approximate ranges compiled from various spectral databases and are subject to variations based on sample preparation and instrument resolution.[7][8][9][10][11][12]
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To ensure reproducible and accurate data, a standardized experimental protocol is crucial. The following outlines the Attenuated Total Reflectance (ATR) method, a common and convenient technique for solid samples.
Objective: To obtain the infrared spectrum of a solid indole carboxylic acid sample.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).
-
Spatula.
-
Isopropanol or ethanol for cleaning.
-
Lint-free wipes.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal surface is clean. Use a lint-free wipe moistened with isopropanol to gently clean the crystal, then allow it to dry completely.
-
With nothing on the crystal, run a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (typically 1-2 mg) of the solid indole carboxylic acid powder onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The pressure mechanism is often a simple screw or a click-stop knob. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typical instrument settings are a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Cleaning:
-
Retract the press arm and carefully remove the bulk of the sample powder with a spatula.
-
Clean the crystal surface thoroughly with a lint-free wipe and isopropanol to prevent cross-contamination.
-
Logical Workflow for Spectral Interpretation
The process of identifying an indole carboxylic acid from its IR spectrum follows a logical, deductive workflow.
Sources
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tutorchase.com [tutorchase.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Indole-5-carboxylic acid(1670-81-1) IR Spectrum [chemicalbook.com]
- 8. Indole-2-carboxylic acid(1477-50-5) IR Spectrum [m.chemicalbook.com]
- 9. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Indole-2-carboxylic acid [webbook.nist.gov]
- 11. Indole-3-carboxylic acid(771-50-6) IR Spectrum [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
Comparative Bioactivity Guide: 6-Bromo vs. 6-Chloro Indole-4-Carboxylic Acids
[1]
Executive Summary: The Halogen Decision
In the optimization of indole-4-carboxylic acid scaffolds—common pharmacophores in antiviral (DENV, Influenza PB2) and kinase inhibitor (Pim-1, JNK) discovery—the choice between a 6-chloro (6-Cl) and 6-bromo (6-Br) substituent is a critical decision point.[1]
-
Select 6-Chloro when: The priority is metabolic stability (blocking C6 oxidation) while minimizing lipophilicity (
LogP) and maintaining high Ligand Efficiency (LE).[1] 6-Cl is often the preferred "final drug" substituent due to its bio-isosteric resemblance to the methyl group but with higher metabolic resistance. -
Select 6-Bromo when: The target binding pocket possesses a backbone carbonyl oxygen suitable for Halogen Bonding (XB) .[1] The 6-Br substituent exhibits a significantly larger
-hole (positive electrostatic potential cap) than 6-Cl, enabling high-affinity anchoring.[1] It also serves as a critical synthetic "handle" for late-stage diversification via Suzuki-Miyaura coupling.[1]
Physicochemical & Structural Analysis
The bioactivity differences between these two analogs stem directly from their atomic properties. The 6-position of the indole ring is electronically coupled to the indole nitrogen, affecting both pKa and hydrogen bond donor capability.
Table 1: Comparative Physicochemical Profile[1]
| Property | 6-Chloro Indole-4-COOH | 6-Bromo Indole-4-COOH | Impact on Bioactivity |
| Van der Waals Radius | 1.75 Å | 1.85 Å | 6-Br requires a larger hydrophobic sub-pocket.[1] |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | 6-Br extends deeper into the binding cleft. |
| Electronegativity (Pauling) | 3.16 | 2.96 | 6-Cl is more electron-withdrawing, lowering the pKa of the indole NH slightly more.[1] |
| Moderate | High | Critical: 6-Br forms stronger halogen bonds with nucleophilic protein residues (e.g., C=O of backbone).[1] | |
| Lipophilicity ( | +0.71 | +0.86 | 6-Br increases non-specific binding and membrane permeability but lowers solubility.[1] |
| Metabolic Liability | Low | Low-Medium | Both block C6 metabolic oxidation, but Br is more susceptible to oxidative debromination in rare cases. |
The Mechanistic Differentiator: Halogen Bonding
The most overlooked bioactivity factor is the Sigma Hole (
-
Mechanism: The electron density on the halogen atom is anisotropic. While the equatorial region is electronegative, the pole (distal to the C-X bond) is electropositive.
-
Data Support: Quantum mechanical calculations (DFT) consistently show that the
(maximum positive potential) on Bromine is roughly 2x greater than on Chlorine in aromatic systems.[1] -
Application: If the indole-4-carboxylic acid binds in a pocket where the 6-position faces a backbone carbonyl (e.g., in certain Kinase hinge regions), the 6-Br analog can exhibit 5-10x greater potency solely due to this electrostatic lock.[1]
Decision Logic & SAR Workflow
The following diagram illustrates the decision process for selecting the optimal halogen based on assay feedback.
Figure 1: Strategic decision tree for 6-position halogenation in indole scaffolds.
Case Study: Antiviral Potency (DENV NS4B Inhibition)[1][2]
Indole-4-carboxylic acid derivatives have emerged as potent scaffolds for inhibiting Dengue Virus (DENV) NS4B, a protein essential for the viral replication complex.[1]
Comparative Data (Generalized from NITD & JNJ series): In studies involving indole-core viral inhibitors (analogous to the JNJ-A07 series), the substitution at the 6-position dictates the "resistance barrier" and potency.[1]
-
6-Chloro Analogs:
-
Bioactivity:[1][2][3][4][5][6][7] Typically show single-digit nanomolar
values.[1] -
Advantage:[1][8] Superior oral bioavailability in rodent models due to lower molecular weight and optimized LogD.
-
Outcome: Often selected as the clinical candidate (e.g., JNJ-1802 uses a chloro-substituted indole core) because the potency is "sufficient" and the PK profile is superior.[1]
-
-
6-Bromo Analogs:
-
Bioactivity:[1][2][3][4][5][6][7] Often show sub-nanomolar
(picomolar range) in biochemical assays.[1] -
Mechanism:[1] The bromine atom fills the hydrophobic pocket of the NS4B transmembrane domain more effectively than chlorine.
-
Disadvantage:[1] Higher lipophilicity leads to higher clearance rates and lower free fraction in plasma.
-
Verdict: Use 6-Br for initial target validation and cryo-EM structural studies (due to electron density). Use 6-Cl for in vivo efficacy studies.[1]
Experimental Protocols
To validate the bioactivity differences, consistent synthesis and assay protocols are required.
A. Synthesis: The "Pre-Functionalized" Route
Direct halogenation of indole-4-carboxylic acid often yields mixtures of C3 and C6 products. The authoritative method is the Leimgruber-Batcho or Reissert synthesis starting from the halogenated precursor.
Protocol for 6-Bromo-indole-4-carboxylic acid (Methyl Ester):
-
Starting Material: 2-methyl-3-nitro-5-bromo-benzoic acid methyl ester.[1]
-
Reagent:
-Dimethylformamide dimethyl acetal (DMF-DMA).[1] -
Procedure:
-
Dissolve starting material (1.0 eq) in DMF.[1]
-
Add DMF-DMA (3.0 eq) and heat to 110°C for 12 hours (Enamine formation).
-
Concentrate in vacuo to a red oil.
-
Dissolve residue in Acetic Acid/Iron powder (reductive cyclization) or use
(Caution: Pd-C may dehalogenate Br; Fe/AcOH is safer for 6-Br).[1] -
Reflux for 2 hours.
-
Purification: Silica gel chromatography (Hexane/EtOAc).[1] 6-Br typically elutes later than 6-Cl analogs due to halogen bonding with silica.[1]
-
B. Bioactivity Assay: Viral Replicon System (Luciferase Reporter)
This assay quantifies the functional inhibition of the viral replication complex, the primary target for these scaffolds.
Figure 2: Standardized Replicon Assay Workflow for Indole-4-COOH derivatives.
-
Cells: Use BHK-21 cells stably transfected with DENV-2 subgenomic replicon (Renilla luciferase reporter).[1]
-
Treatment: Plate cells (2,000/well) in 384-well plates. Add compounds (6-Cl and 6-Br analogs) in a 10-point dose-response curve (0.1 nM to 10
M). -
Readout: After 48h, lyse cells and add Renilla luciferase substrate. Measure luminescence.
-
Normalization: Compare signal to DMSO control (0% inhibition) and a replication-defective control (100% inhibition).
-
Success Criteria: A potent 6-Br analog should exhibit an
< 10 nM.[1] If the 6-Cl analog is within 3-fold of the 6-Br, prioritize 6-Cl for metabolic stability.[1]
References
-
Kaptein, S. J., et al. (2021). "A pan-serotype dengue virus inhibitor targeting the NS3–NS4B interaction." Nature, 598(7881), 504-509.[1] Link
- Context: Describes the JNJ-1802 series where indole halogen
-
Wang, Q. Y., et al. (2015). "Discovery of Dengue Virus NS4B Inhibitors." Journal of Virology, 89(16), 8233–8246.[1] Link[1]
- Context: Establishes the replicon assay protocol and SAR for indole-based NS4B inhibitors.
-
Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 56(4), 1363–1388.[1] Link[1]
- Context: Authoritative review on the physics of Chlorine vs. Bromine sigma holes and binding affinity.
-
Somei, M., & Yamada, F. (2004). "Simple Indole Alkaloid Synthesis." Natural Product Reports, 21, 278-311.[1]
- Context: Provides foundational chemistry for the synthesis of 4-substituted indoles.
-
Nudler, E., et al. (2023). "6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase."[1] International Journal of Molecular Sciences, 24(8).[1] Link[1]
-
Context: Direct experimental comparison of 6-bromoindole derivatives bioactivity.[1]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. guidechem.com [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a new dengue virus inhibitor that targets the viral NS4B protein and restricts genomic RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profiling of Indole-4-Carboxylic Acids: A Comparative Technical Guide
Executive Summary
The indole scaffold is ubiquitous in medicinal chemistry, yet the 4-position remains underutilized compared to the biologically dominant 3-position (e.g., tryptophan, auxins). Indole-4-carboxylic acid (I4CA) and its substituted derivatives represent a unique electronic class where the electron-withdrawing carboxyl group exerts a distinct influence on the indole
This guide provides a technical comparison of the UV-Vis absorption maxima (
Theoretical Framework: The "4-Position Anomaly"
To interpret the spectra of indole-4-carboxylic acids, one must understand the electronic distinctiveness of the 4-position.[1] Unlike the electron-rich 3-position (which is highly susceptible to electrophilic attack), the 4-position is located on the benzenoid ring.
-
Conjugation Pathway: A carboxyl group at C4 conjugates directly with the C2-C3 double bond through the bridgehead carbons. This extended conjugation lowers the energy gap between the HOMO and LUMO (
), typically causing a red shift (bathochromic shift) relative to the unsubstituted indole. -
State Mixing (
vs. ): In indole derivatives, the two lowest excited singlet states ( and ) are nearly degenerate. Substituents at the 4-position stabilize the state (which has a larger dipole moment) more significantly than the state. This results in a high sensitivity to solvent polarity (solvatochromism).
Comparative Spectral Data
The following data consolidates experimental absorption maxima for Indole-4-COOH compared to its isomers and parent scaffold. Note the distinct red-shift of the 4-isomer compared to the 3-isomer.
Table 1: UV-Vis Absorption Maxima (
) of Indole Carboxylic Acid Isomers
| Compound | Structure | Electronic Feature | ||
| Indole (Parent) | Unsubstituted | 270, 279, 287 | ~5,500 | Baseline |
| Indole-3-COOH | 3-Carboxy | 278 - 280 | ~11,500 | Moderate shift; conjugation limited by pyrrole electron density. |
| Indole-2-COOH | 2-Carboxy | 288 - 290 | ~16,000 | Strong conjugation with pyrrole N lone pair. |
| Indole-4-COOH | 4-Carboxy | 282 - 295 | ~8,500 | Benzenoid conjugation; sensitive to solvent polarity. |
| Indole-5-COOH | 5-Carboxy | Broad band (No distinct peak) | N/A | "Para-like" orientation leads to band broadening. |
Critical Insight: The 4-carboxylic acid derivative often displays a "tailing" absorption extending into the 300-310 nm region in polar solvents, a feature absent in Indole-3-COOH. This makes the 4-isomer a superior candidate for exciting fluorescence with lower-energy UV sources (e.g., 300 nm LEDs).
Substituent Effects on the Indole-4-COOH Core
When modifying the Indole-4-COOH scaffold, additional substituents follow predictable Hammett-like trends:
-
Electron Donating Groups (EDGs) at C5/C7 (e.g., -OMe, -OH): Cause a further Red Shift (+10-20 nm) . The lone pair interactions raise the HOMO energy.
-
Electron Withdrawing Groups (EWGs) at C5/C7 (e.g., -CN, -NO2): Generally cause a Blue Shift (Hypsochromic) or intensity reduction by stabilizing the HOMO, though strong conjugation can sometimes create new charge-transfer bands.
Solvatochromism & Environmental Sensitivity
Indole-4-carboxylic acid exhibits pronounced solvatochromism due to the large change in dipole moment upon excitation (
-
Mechanism: Upon excitation, electron density shifts from the pyrrole nitrogen toward the carbonyl oxygen at C4.
-
Experimental Observation:
-
Non-polar (Cyclohexane): Structured bands,
nm. -
Polar Protic (Water/Methanol): Loss of fine structure, red-shift to
nm. -
Explanation: Polar solvents stabilize the highly dipolar
excited state, lowering the transition energy.
-
Diagram 1: Electronic State Stabilization Mechanism
Caption: Stabilization of the polarized excited state in polar solvents leads to a smaller energy gap and bathochromic (red) shift.
Validated Experimental Protocol
To ensure reproducible spectral data, the following protocol controls for concentration-dependent aggregation and solvent impurities.
Reagents & Equipment
-
Solvent: Spectroscopic grade Methanol or Ethanol (Cutoff < 205 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or PerkinElmer Lambda series).
-
Cuvettes: Matched Quartz cells (1 cm path length).
Step-by-Step Workflow
-
Stock Preparation: Dissolve 1.0 mg of Indole-4-carboxylic acid derivative in 10 mL methanol to create a ~0.5 mM stock. Sonicate for 5 minutes to ensure complete dissolution.
-
Dilution: Prepare a working standard of 10 - 20
M .-
Note: Absorbance at
must be between 0.1 and 1.0 AU to remain within the linear Beer-Lambert range.
-
-
Baseline Correction: Run a baseline scan with pure solvent in both sample and reference cuvettes.
-
Measurement: Scan from 200 nm to 400 nm. Scan speed: Medium (approx. 200 nm/min). Slit width: 1.0 nm.[1]
-
Data Processing: Subtract the solvent blank if not done automatically. Determine
using the first derivative method ( ) for precision.
Diagram 2: UV-Vis Characterization Workflow
Caption: Standardized workflow for obtaining reproducible UV-Vis spectra of indole derivatives.
Applications in Drug Discovery
Why track the
-
Scaffold Validation: The 4-position is difficult to functionalize synthetically compared to the 3-position. A correct
(approx 282-295 nm) confirms the successful installation of the carboxyl group at the 4-position, distinguishing it from the 3-isomer (278 nm). -
Fluorescent Probes: Indole-4-carboxylic acid derivatives are often used as "intrinsic" fluorescent probes in protein binding studies because their fluorescence is highly sensitive to the local hydration shell (water quenching).
-
Pharmacokinetics: The pKa of Indole-4-COOH is approx 5.2. UV-Vis titration (monitoring the shift in
vs pH) allows for the precise determination of pKa, which is critical for predicting intestinal absorption.
References
-
Meech, S. R., Phillips, D., & Lee, A. G. (1983). Solvent effects on the electronic absorption and fluorescence spectra of indole-4-carboxylic acid. Chemical Physics. Link
-
Hilaire, M. R., et al. (2017). Tuning the Electronic Transition Energy of Indole via Substitution. Journal of Physical Chemistry A. Link
- Demchenko, A. P. (2002). Ultraviolet Spectroscopy of Proteins. Springer Lab Manuals. (General reference for Indole transitions).
-
Sulkes, M., &massey, A. (2020). Rotationally resolved UV spectroscopy of the rotamers of indole-4-carboxylic acid. Journal of Chemical Physics. Link
-
Koivusalmi, E. (2013). Typical UV spectra of different compound types. ResearchGate. Link
Sources
Elemental Analysis Standards for Bromo-Methyl-Indole Acids: A Comparative Technical Guide
Topic: Elemental Analysis Standards for Bromo-Methyl-Indole Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Halogen-Heterocycle Challenge
In pharmaceutical development, bromo-methyl-indole acids (e.g., 5-bromo-2-methylindole-3-acetic acid) represent a "perfect storm" for analytical characterization. They combine a refractory nitrogen-rich heterocycle (indole) with a volatile halogen (bromine). While High-Resolution Mass Spectrometry (HRMS) has become the de facto standard for identity confirmation, it often fails to detect bulk impurities, inorganic salts, or solvates that define purity.
This guide objectively compares the three dominant standards for validating the elemental composition of these compounds: Automated Combustion (CHNS) , Oxygen Flask Combustion (Schöniger) , and HRMS . We provide experimental protocols and data to guide your selection based on the drug development phase.
Comparative Analysis of Analytical Standards
Method A: Automated Combustion Analysis (CHNS)
The High-Throughput Standard
Mechanism: Flash combustion at >1000°C in an oxygen-rich environment. Gases (
-
Catalyst Poisoning: Free bromine (
) can react with standard oxidation catalysts, reducing their efficiency over time. -
Incomplete Combustion: Indoles are refractory; without high temperatures and optimal oxygen flow, nitrogen results often drift low.
-
Interference: Bromine gases can co-elute or interfere with detector signals if not properly scrubbed.
Optimization Requirement: To analyze bromo-methyl-indoles successfully, the combustion tube must be packed with silver wool or specific halogen scrubbers to trap bromine as AgBr, preventing it from reaching the detector.
Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography (IC)
The Halogen Specialist
Mechanism: The sample is wrapped in ashless paper and ignited in a closed flask filled with pure oxygen. Combustion products are absorbed into a solution (e.g.,
Method C: High-Resolution Mass Spectrometry (HRMS)
The Identity Standard
Mechanism: Measures the exact mass-to-charge ratio (
Data Presentation: Performance Matrix
Table 1: Comparative Performance for 5-Bromo-2-methylindole (
| Feature | Automated CHNS (with Ag Scrubber) | Schöniger Flask + IC | HRMS (Q-TOF) |
| Primary Analyte | C, H, N (Br is trapped/lost) | Bromine (Br) , Sulfur | Molecular Ion ( |
| Accuracy (Br) | N/A (Indirect) | High ( | Qualitative (Isotope Pattern) |
| Accuracy (C,H,N) | High ( | N/A | Low (Not quantitative) |
| Sample Req. | 1–3 mg | 5–10 mg | < 0.1 mg |
| Throughput | 5 mins/sample | 30 mins/sample | 2 mins/sample |
| Interference | Br can corrode detectors | Soot formation (user error) | Ion suppression |
| Best For | Bulk Purity Confirmation | Halogen Quantification | Structural ID |
Experimental Protocol: The "Dual-Validation" Workflow
For bromo-methyl-indole acids, relying on a single method is risky. The following protocol utilizes a Schöniger Flask workflow for bromine quantification, validated against CHN data.
Protocol: Quantitative Determination of Bromine via Schöniger Combustion
Reagents:
-
Absorbing Solution: 10 mL of 1.0 M NaOH + 3 drops of 30%
. -
Wash Solution: Deionized water (18.2 MΩ).
-
Sample: 5-Bromo-2-methylindole (dried in vacuo at 40°C for 4h).
Step-by-Step Methodology:
-
Preparation:
-
Weigh 5.0–10.0 mg of the bromo-indole sample onto ashless filter paper (Whatman No. 40).
-
Fold the paper into a "flag" shape, ensuring the sample is concentrated in the fold to prevent loss.
-
Clamp the paper into the platinum basket of the Schöniger flask stopper.
-
-
Combustion:
-
Add 10 mL of Absorbing Solution to the 500 mL thick-walled Erlenmeyer flask.
-
Flush the flask with pure Oxygen (
) for 60 seconds. -
Ignite the paper tail and immediately insert the stopper into the flask. Safety: Invert the flask and hold the stopper firmly (wear safety glasses and gloves).
-
Observation: The flame should burn bright white/yellow. Dark soot indicates incomplete combustion (reject sample).
-
-
Absorption:
-
Shake the flask vigorously for 2–3 minutes to ensure all combustion gases (
, ) dissolve into the alkaline solution. -
Allow to stand for 15 minutes to complete the reduction of Bromine (
).
-
-
Quantification (Ion Chromatography):
-
Rinse the stopper and basket with Wash Solution into the flask.
-
Transfer the solution to a 100 mL volumetric flask and dilute to volume.
-
Inject into an IC system (e.g., Dionex Integrion) equipped with an anion-exchange column (AS19).
-
Mobile Phase: KOH gradient (10–45 mM).
-
Detection: Suppressed Conductivity.
-
-
Calculation:
-
Compare peak area of Bromide (
) against a 5-point calibration curve of KBr standards.
-
Visualization: Decision Logic for Bromo-Indole Analysis
The following diagram illustrates the decision process for selecting the correct analytical standard based on the development phase and specific analytical need.
Caption: Decision tree for selecting analytical methods. Note the critical cross-validation link: if CHN data is inconsistent, direct Halogen analysis (Schöniger) is required to rule out interference.
Expert Insights & Troubleshooting
The "Incomplete Combustion" Trap:
Indole rings are thermodynamically stable. In automated CHNS, if the combustion temperature drops below 950°C, or if the oxygen dose is insufficient, the central nitrogen may form stable nitriles rather than
-
Fix: Use a "boost" of oxygen (15-20 mL) and add Tungsten Trioxide (
) powder to the sample capsule. acts as an oxygen donor and flux, preventing encapsulation of the sample by carbon ash.
The "Volatile Bromine" Error:
In the Schöniger method, Bromine can form hypobromite (
-
Fix: The addition of Hydrogen Peroxide (
) in the absorbing solution is non-negotiable. It ensures the reduction of all oxidative bromine species to bromide ions for accurate quantification.
References
-
Schöniger, W. (1955).[2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. Link
-
Exeter Analytical. (n.d.).[1][3] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[1] Retrieved from
-
Thermo Fisher Scientific. (2023). Combustion Ion Chromatography for Halogen Quantification. AnalyteGuru. Retrieved from
-
National Institutes of Health (NIH). (2014). An International Study Evaluating Elemental Analysis. PMC. Retrieved from
-
American Chemical Society (ACS). (2016). Characterization of Organometallic and Organic Compounds. ACS Guide to Scholarly Communication. Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures: 6-Bromo-2-methyl-1H-indole-4-carboxylic acid
Executive Summary
Immediate Action Required: Treat 6-Bromo-2-methyl-1H-indole-4-carboxylic acid as Halogenated Hazardous Waste .
-
Strict Segregation: Do NOT mix with non-halogenated solvents or strong oxidizers.
-
Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers due to potential acidity.
-
Labeling: Clearly mark as "Halogenated Organic Acid" with the specific constituent listed.
Chemical Profile & Waste Classification
Understanding the molecular structure is the first step in compliant disposal. This compound contains three distinct functional groups that dictate its waste stream: a bromine atom (halogen), an indole ring (nitrogenous organic), and a carboxylic acid (acidic moiety).
| Feature | Specification | Disposal Implication |
| Chemical Name | This compound | Must appear on waste label |
| CAS Number | Analogous to 898746-91-3 | Use for inventory tracking |
| Molecular Formula | C₁₀H₈BrNO₂ | Halogenated (Br) |
| GHS Hazards | H315, H319, H335 (Irritant) | Requires PPE (Gloves, Goggles, N95/Fume Hood) |
| RCRA Status | Non-Listed (Not P or U listed) | Manage as Characteristic Hazardous Waste (Toxic/Irritant) |
| Waste Stream | Halogenated Organic | Requires high-temperature incineration |
Critical Incompatibilities
-
Strong Oxidizers: Reaction may release toxic bromine gas (Br₂).
-
Strong Bases: Will result in exothermic neutralization; do not mix in waste containers without controlled neutralization protocols.
Pre-Disposal Handling & Segregation
A. Solid Waste (Powder/Crystals)
-
Primary Container: Collect in a wide-mouth HDPE jar or the original glass vial.
-
Segregation: Do not mix with general trash or biohazardous waste.
-
Labeling: Affix a hazardous waste label immediately upon first addition of waste.
B. Liquid Waste (Solutions)
If the compound is dissolved (e.g., in DMSO, Methanol, or DMF):
-
Solvent Compatibility: Ensure the solvent is compatible with the waste stream.
-
Stream Selection: Dispose of into the Halogenated Solvent carboy.
-
Note: Even if the solvent is non-halogenated (like Methanol), the presence of the bromo-indole classifies the entire mixture as halogenated waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for disposing of this compound to ensure compliance and safety.
Figure 1: Decision matrix for segregating and packaging halogenated indole waste.
Detailed Operational Protocol
Step 1: Personal Protective Equipment (PPE)
Before handling waste containers, ensure you are wearing:
-
Nitrile Gloves: Double-gloving is recommended if handling solutions in penetrating solvents (e.g., DMSO).
-
Safety Goggles: Standard ANSI Z87.1 compliant.
-
Lab Coat: Buttoned to the neck.
Step 2: Packaging
For Solids:
-
Transfer the material into a chemically compatible container (HDPE or Glass).
-
If the material is in a contaminated weigh boat or pipette tip, place the entire contaminated item into a "Solid Hazardous Waste" bag or bucket.
-
Do not dispose of contaminated sharps (needles) in this container; use a dedicated Sharps Biohazard bin, but label it with the chemical hazard if heavily contaminated.
For Liquids:
-
Verify the "Halogenated Waste" carboy has sufficient headspace (do not fill >90%).
-
Use a funnel to prevent spills.
-
Log the addition on the carboy’s inventory sheet immediately. You must record:
-
Full Chemical Name (No abbreviations).
-
Approximate volume/mass added.[1]
-
Step 3: Labeling (Critical for Compliance)
Regulatory agencies (EPA/OSHA) require "Cradle-to-Grave" tracking. Your label must include:
-
Signal Word: WARNING or HAZARDOUS WASTE.
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Chemical Components: "this compound".[2]
Step 4: Storage & Pickup
-
Store the container in a Secondary Containment Tray (to catch leaks).
-
Keep the container Closed at all times unless adding waste (Regulatory Requirement).
-
Once full, contact your Environmental Health & Safety (EHS) department or contracted waste disposal service (e.g., Veolia, Clean Harbors) for pickup.
Emergency Procedures
Spill Response (Minor < 100g/mL)
-
Alert: Notify nearby personnel.
-
PPE: Don appropriate PPE.
-
Contain:
-
Solids: Gently cover with wet paper towels to prevent dust, then sweep into a dustpan.
-
Liquids: Use an absorbent pad or vermiculite.
-
-
Decontaminate: Clean the area with soap and water.
-
Dispose: Place all cleanup materials into the Hazardous Waste container.
Exposure
-
Skin Contact: Wash with soap and water for 15 minutes.
-
Eye Contact: Flush at an eyewash station for 15 minutes.
-
Inhalation: Move to fresh air immediately.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24867623 (Analog: 6-Bromo-1H-indole-4-carboxylic acid). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Princeton University EHS (2023). Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 6-Bromo-2-methyl-1H-indole-4-carboxylic acid
Executive Summary & Core Directive
Compound: 6-Bromo-2-methyl-1H-indole-4-carboxylic acid Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Physical State: Solid (Powder) Operational Goal: Zero-contact handling to prevent mucosal irritation and immune sensitization.
This guide moves beyond generic "safety precautions" to provide a logic-driven operational framework. As a halogenated indole derivative, this compound presents a dual risk: the acidic moiety causes immediate local irritation (H315, H319), while the brominated indole core poses a potential risk for long-term sensitization and higher lipophilicity (skin absorption) compared to non-halogenated analogs.
Risk Assessment & Hazard Architecture
Before selecting PPE, we must understand the mechanism of harm. This compound is not just "dust"; it is a bioactive scaffold.
| Hazard Domain | GHS Classification | Mechanistic Risk |
| Respiratory | STOT SE 3 (H335) | The carboxylic acid proton is irritating to mucous membranes.[1] Inhalation of fine dust triggers immediate inflammation of the upper respiratory tract. |
| Dermal | Skin Irrit. 2 (H315) | The 2-methyl group increases lipophilicity, potentially enhancing epidermal penetration. Combined with the acidic proton, this creates a risk of chemical dermatitis. |
| Ocular | Eye Irrit.[1][2][3][4][5][6] 2A (H319) | High risk of corneal opacity or conjunctivitis upon contact due to acidity and abrasive solid particles. |
| Systemic | Unclassified (Precautionary) | Brominated indoles are frequent pharmacophores. Treat as a potential bioactive agent (PBA) with unknown chronic toxicity. |
The PPE Firewall (Hierarchy of Defense)
Effective safety is not about wearing more gear; it is about wearing the correct gear for the specific phase of matter (Solid vs. Solution).
A. Hand Protection (The Glove Matrix)
Recommendation: Nitrile (Minimum 0.11 mm / 4 mil) for solid handling.
-
The Logic: Nitrile rubber provides excellent resistance to organic acids and solids. Latex is contraindicated due to its porosity to organic solutes and potential for allergic cross-reaction.
-
Critical Nuance (Solution Phase): Once dissolved, the solvent dictates glove choice.
-
In DMSO/Methanol: Standard Nitrile is acceptable.
-
In DCM/Chloroform:Laminate (Silver Shield) or Double-Gloved Nitrile (change every 15 mins) is required. Halogenated solvents permeate nitrile in seconds, carrying the brominated indole through to the skin.
-
B. Respiratory & Engineering Controls
Primary Defense: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
The Logic: PPE is the last line of defense. Engineering controls are primary. Handling this powder on an open bench is a critical failure point due to its H335 (Respiratory Irritation) classification.
-
Secondary Defense (If Hood Unavailable): NIOSH-approved N95 or P100 particulate respirator . Surgical masks offer zero protection against chemical vapors or fine dusts.
C. Ocular Protection
Requirement: Chemical Splash Goggles (Indirect Venting).
-
The Logic: Standard safety glasses leave gaps. Fine powders behave like fluids in air currents; indirect venting prevents dust entry while allowing moisture escape.
Operational Protocol: Step-by-Step Handling
This protocol uses a "Static-Control" workflow to minimize dispersion.
Phase 1: Preparation
-
Glove Check: Inflate nitrile gloves to check for pinholes before donning.
-
Static Discharge: Indole powders are often electrostatic. Wipe the balance area with an anti-static wipe or use an ionizing bar. Why? Static charge causes powder to "jump" from the spatula, contaminating the user.
-
Lining: Place a disposable absorbent mat (plastic side down) in the fume hood.
Phase 2: Weighing & Solubilization
-
Taring: Tare the weighing boat/vial before opening the chemical container.
-
Transfer: Open the container only inside the hood. Use a narrow-neck spatula to transfer the solid.
-
The "Wet" Rule: If possible, add the solvent to the solid immediately within the weighing vessel (if using a tared vial).
-
Reasoning: Solubilizing the compound eliminates the respiratory dust hazard instantly.
-
Phase 3: Decontamination
-
Wipe Down: Wipe the exterior of the stock container with a solvent-dampened Kimwipe (Ethanol or Acetone) before returning it to storage.
-
Doffing: Remove gloves using the "beak" method (turning inside out) to trap any residue inside the glove.
Waste Management & Disposal Logic
Disposal must follow the chemical structure, not just the physical state.
-
Classification: Halogenated Organic Waste.
-
The Logic: The Bromine (Br) atom prohibits this from being burned in standard non-halogenated solvent incinerators due to the formation of corrosive HBr and potential brominated dioxins during combustion.
-
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) or strong bases (e.g., Sodium Hydroxide waste), as this may trigger exothermic acid-base reactions or cleavage of the indole ring.
Visual Workflow (Decision Logic)
The following diagram illustrates the decision-making process for handling this compound based on its state (Solid vs. Solution).
Figure 1: Operational decision matrix for PPE selection based on physical state and solvent compatibility.
Emergency Response (Self-Validating Systems)
-
Skin Contact:
-
Immediate: Wash with soap and water for 15 minutes. Do not use ethanol/solvents, as they may increase skin absorption of the lipophilic indole.
-
Validation: If redness (erythema) persists after 30 minutes, seek medical attention (Reference SDS Section 4).
-
-
Eye Contact:
-
Immediate: Flush with eyewash station for 15 minutes. Hold eyelids open.
-
Validation: pH test the eye surface (medical professional only) to ensure neutralization of the acidic residue.
-
References
-
PubChem. (2025).[5] Compound Summary: Methyl 6-bromo-1H-indole-4-carboxylate (Analogous Hazard Data). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
- 1. 4-bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 4042604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. methyl 6-bromo-1H-indole-4-carboxylate | C10H8BrNO2 | CID 13770009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
